tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQNZFJMSYAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655142 | |
| Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862874-75-7 | |
| Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Introduction
This compound is a key bifunctional building block in modern medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected pyrrolidine ring, providing a scaffold for further chemical modification, and a terminal aniline group, which is a versatile precursor for the synthesis of ureas, amides, sulfonamides, and other functionalities common in pharmacologically active molecules. This guide provides a detailed examination of the prevalent synthetic pathways to this intermediate, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.
Retrosynthetic Analysis and Strategic Overview
The core structure of the target molecule is defined by the ether linkage between the pyrrolidine ring and the phenoxy group. A logical retrosynthetic disconnection across this C-O bond reveals two primary synthetic strategies, both commencing from a protected pyrrolidine alcohol and a substituted benzene ring.
The key intermediate in both pathways is the nitro-analogue, tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate. The final step is a chemoselective reduction of the nitro group. The choice between the two primary pathways depends on factors such as reagent availability, reaction scale, and purification considerations.
Caption: Retrosynthetic analysis of the target molecule.
Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This pathway is arguably the most common and scalable approach. It relies on the reaction of an alkoxide nucleophile with an electron-deficient aromatic ring. The nitro group on the phenyl ring is a potent electron-withdrawing group, which activates the ring towards nucleophilic attack, making the fluoride a good leaving group.
Step 1: Ether Formation via SNAr
The first step involves the deprotonation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to form a potent nucleophile (alkoxide), which then displaces the fluoride from 4-fluoronitrobenzene.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Its insolubility requires careful handling, but it ensures complete formation of the reactive alkoxide.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential. These solvents effectively solvate the sodium cation but do not protonate the highly reactive alkoxide, thus accelerating the rate of the SN2-like substitution.
-
Aryl Partner: 4-Fluoronitrobenzene is the ideal electrophile. The fluoride is the most effective leaving group among halogens for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.
Detailed Experimental Protocol: Step 1
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with dry hexanes (2x) to remove the mineral oil, carefully decanting the solvent via cannula.
-
Add anhydrous DMF to the flask, and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Add a solution of 4-fluoronitrobenzene (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, can be purified by flash column chromatography.
Step 2: Nitro Group Reduction
The conversion of the intermediate nitro compound to the target aniline is most effectively achieved by catalytic hydrogenation. This method is highly chemoselective, leaving the acid-sensitive Boc protecting group intact.[1][2]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the reduction of aromatic nitro groups.[3] It provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction at a low energy cost.
-
Hydrogen Source: Pressurized hydrogen gas is the cleanest reducing agent, as the only byproduct is water.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and do not interfere with the catalysis.
Detailed Experimental Protocol: Step 2
-
Dissolve tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (1.0 equivalent) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (5-10 mol % Pd) to the solution under a stream of nitrogen.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography to obtain pure this compound.
Caption: Workflow for the SNAr synthesis pathway.
Pathway B: Synthesis via Mitsunobu Reaction
The Mitsunobu reaction provides an alternative, often milder, route for forming the key C-O ether bond.[4][5] This reaction couples a primary or secondary alcohol with an acidic nucleophile (pKa < 15) in the presence of a phosphine and an azodicarboxylate.[6][7]
Step 1: Ether Formation via Mitsunobu Reaction
In this step, the hydroxyl group of the pyrrolidine is activated in situ and displaced by the 4-nitrophenoxide nucleophile.
Causality Behind Experimental Choices:
-
Reagents: The classic Mitsunobu cocktail consists of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as the oxygen scavenger (reductant) and DEAD/DIAD is the ultimate oxidant.
-
Nucleophile: 4-Nitrophenol is sufficiently acidic to act as the nucleophile in this reaction, protonating the betaine intermediate formed from PPh₃ and DEAD/DIAD.
-
Advantages: This method avoids the use of a strong, hazardous base like sodium hydride. Reactions are often run at or below room temperature.
-
Disadvantages: A major drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct. These can be difficult to remove from the desired product, often requiring careful chromatography.
Detailed Experimental Protocol: Step 1
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent), 4-nitrophenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with TPPO and the hydrazine byproduct. Purification is typically achieved via flash column chromatography.
The subsequent nitro reduction (Step 2) is identical to the procedure described in Pathway A.
Caption: Workflow for the Mitsunobu synthesis pathway.
Data and Pathway Comparison
| Feature | Pathway A: SNAr | Pathway B: Mitsunobu |
| Key Reagents | NaH, 4-Fluoronitrobenzene | PPh₃, DIAD/DEAD, 4-Nitrophenol |
| Typical Yields | Generally high (80-95%) | Variable, often good (70-90%) |
| Pros | • Scalable• High yielding• Byproducts are inorganic salts (easy removal) | • Milder reaction conditions• Avoids strongly basic/pyrophoric reagents |
| Cons | • Requires handling of hazardous NaH• Requires strictly anhydrous conditions | • Generates stoichiometric byproducts (TPPO)• Purification can be challenging |
Analytical Validation of Final Product:
-
¹H NMR: Expected signals include the tert-butyl singlet (~1.4 ppm), pyrrolidine protons (multiplets, ~2.0-3.7 ppm), a methine proton adjacent to the ether oxygen (~4.5-4.8 ppm), and aromatic protons of the aminophenoxy group (~6.5-6.8 ppm). The broad singlet for the -NH₂ protons is also expected.
-
Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ is approximately 279.17.
Critical Safety Considerations
-
Sodium Hydride (NaH): NaH is a highly reactive and water-sensitive solid.[8] It can ignite spontaneously on contact with air, especially if finely divided.[9] It reacts violently with water and alcohols, releasing flammable hydrogen gas.[10][11]
-
Handling: Always handle NaH in an inert atmosphere (glove box or under a blanket of nitrogen/argon).[8][10] Use non-sparking tools.[9]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended).[8][10]
-
Quenching: Excess NaH must be quenched carefully. This is typically done by the slow, dropwise addition of a less reactive alcohol like isopropanol, followed by methanol, and finally water, all while cooling the reaction vessel.
-
-
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to become dry in the air. Filter the catalyst under a wet blanket of solvent and keep it solvent-wet until it can be properly disposed of.
-
-
Mitsunobu Reagents:
-
DEAD and DIAD: These azodicarboxylates are toxic and potential sensitizers. They should be handled in a chemical fume hood with appropriate PPE.
-
Conclusion
The synthesis of this compound is reliably achieved through two primary pathways. The SNAr route, while requiring stringent handling of sodium hydride, is often preferred for its scalability and the straightforward removal of inorganic byproducts. The Mitsunobu reaction offers a milder alternative, avoiding strong bases, but presents challenges in purification due to stoichiometric phosphine oxide byproducts. The selection of a specific pathway should be guided by the scale of the synthesis, the available laboratory equipment (e.g., hydrogenation apparatus, glove box), and a thorough assessment of the associated safety protocols.
References
- Sodium Hydride - Standard Operating Procedure. (2012).
- Safety Data Sheet for Sodium Hydride. (2011).
- MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
- Hazard Summary for Sodium Hydride. NJ.gov.
- The Safe Use of Sodium Hydride On Scale. (n.d.).
- Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. (2011). Journal of Organic Chemistry.
- tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. ChemicalBook.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Mitsunobu Reaction. Organic Chemistry Portal. (2019).
- Mitsunobu reaction. Organic Synthesis.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Mitsunobu reaction. Wikipedia.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.
- Reduction of nitro compounds. Wikipedia.
- Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. (2001). ResearchGate.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.
- Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.
- Boc Protecting Group for Amines. Chemistry Steps.
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A Technical Guide to the Physicochemical Properties of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a bifunctional organic molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its structure, incorporating a Boc-protected pyrrolidine, a flexible ether linkage, and a reactive primary aromatic amine, makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly those targeting neurological disorders.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is curated to support researchers in developing analytical methods, designing synthetic routes, and understanding the molecule's behavior in various chemical and biological environments. We will delve into its chemical identity, key physical constants, and the analytical methodologies required for its characterization, providing both established data and the rationale behind the experimental techniques.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research. This section outlines the fundamental identifiers for this compound.
The structure features a pyrrolidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for synthetic applications, as it deactivates the secondary amine, allowing for selective reactions at other sites. The pyrrolidine is linked via an ether at its 3-position to a para-substituted aniline ring, which provides a key reactive handle for further chemical modification.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 862874-75-7 | [2][3] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [2][3] |
| Molecular Weight | 278.35 g/mol | [1][2][3] |
| InChI Key | RYWQNZFJMSYAED-UHFFFAOYSA-N | [2][3] |
Synonyms: This compound is also known by several synonyms, including 3-(4-Amino-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester and 1-Boc-3-(4-aminophenoxy)pyrrolidine.[2][3]
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for drug design, formulation development, and analytical science.
| Property | Value | Comments and Significance |
| Appearance | White to pale yellow solid | [1] The color can be indicative of purity; darker shades may suggest the presence of oxidized impurities. |
| Purity | Typically ≥97% (by HPLC) | [1][3] High purity is essential for use in synthesis and biological assays to ensure reproducible results. |
| Solubility | Data not widely published. | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Solubility in aqueous media is expected to be pH-dependent due to the basic aniline moiety. |
| Storage Conditions | Store at 0-8 °C | [1] Refrigerated storage is recommended to minimize degradation, likely due to the potential for oxidation of the aniline group. |
2.1. Lipophilicity (LogP)
2.2. Acidity and Basicity (pKa)
The compound possesses two key ionizable groups:
-
The Aromatic Amine (-NH₂): The primary aniline group is basic. The typical pKa of aniline is ~4.6. The ether linkage at the para position is an electron-donating group, which is expected to slightly increase the pKa of this amine, making it a stronger base than aniline itself.
-
The Carbamate Group: The Boc-protected amine is essentially neutral and does not contribute significantly to the acid-base properties under typical physiological conditions.
The basicity of the aniline nitrogen is a key consideration for purification (e.g., via acid-base extraction), formulation (salt formation), and biological interaction, as the charge state of the molecule will change significantly around pH 4-5.
Analytical Characterization Workflow
Ensuring the identity and purity of this compound is paramount. A multi-technique approach is required for full characterization.
Caption: Workflow for analytical characterization.
3.1. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is most appropriate, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.
Experimental Protocol (Exemplary):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides sufficient hydrophobicity to retain the molecule.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape by ensuring the aniline amine is protonated.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes. This gradient is necessary to elute the moderately lipophilic compound from the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming its identity. While a specific spectrum for this exact molecule is not publicly available in the search results, data from analogous structures can be used to predict the expected chemical shifts.[5][6][7]
Expected ¹H NMR Features (in CDCl₃):
-
Aromatic Protons (δ 6.5-7.5 ppm): Two sets of doublets corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Pyrrolidine Protons (δ 3.0-4.5 ppm): A series of complex multiplets corresponding to the protons on the pyrrolidine ring. The proton at the C-O ether linkage (position 3) will be shifted further downfield.
-
Boc Group Protons (δ ~1.46 ppm): A characteristic sharp singlet integrating to 9 protons.[7]
-
Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.5 ppm, whose position can vary with concentration and solvent.
3.3. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing an exact molecular weight. This technique is highly sensitive and is used to confirm the molecular formula.
Expected Results:
-
Method: Electrospray Ionization (ESI) in positive mode is ideal, as the basic aniline nitrogen can be readily protonated.
-
Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₅H₂₂N₂O₃ + H]⁺: 279.17.
-
For comparison, a related compound, tert-butyl 3-aminopyrrolidine-1-carboxylate, shows a clear [M+H]⁺ ion at m/z 187 in mass spectrometry analysis.[7]
-
Stability and Handling
Proper storage and handling are critical to maintaining the integrity of the compound.
-
Storage: As recommended, store in a refrigerator (0-8 °C) and in a tightly sealed container to protect from air and moisture.[1]
-
Chemical Stability: The primary point of instability is the aniline moiety, which is susceptible to air oxidation, often leading to discoloration. The Boc-protecting group is stable under basic and mild acidic conditions but can be cleaved with strong acids (e.g., trifluoroacetic acid, HCl).
-
Safety: While specific GHS data for this compound is not listed, related aminopyrrolidine structures are classified as causing skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Caption: Relationship between pH and the compound's ionization state.
Conclusion
This compound is a well-defined chemical entity with properties that make it a valuable tool for synthetic and medicinal chemists. Its moderate lipophilicity, key ionization site at the aniline amine, and established analytical profile allow for its confident application in research and development. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively utilize this building block to advance their scientific objectives.
References
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PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Spirocyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[8][8]-Spirodiamines. Source Not Specified.
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Chem-Impex. Ester tert-butylique de l'acide 3-(4-aminophénoxy)pyrrolidine-1-carbox. Available from: [Link]
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MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Available from: [Link]
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PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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A Comprehensive Technical Guide to tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, making them invaluable starting points for drug design. The five-membered saturated nitrogen heterocycle, pyrrolidine, is a quintessential example of such a scaffold. Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving target specificity and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The pyrrolidine ring is a prevalent feature in numerous natural alkaloids and is found in dozens of drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its significance in pharmaceutical sciences.[1][2]
This technical guide focuses on a key derivative of this important scaffold: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate . This compound serves as a versatile building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structure, combining the pyrrolidine core with a reactive aminophenoxy group and a protective tert-butyloxycarbonyl (Boc) group, makes it a strategic intermediate for constructing complex bioactive molecules.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [3] |
| Molecular Weight | 278.35 g/mol | [3] |
| CAS Number | 862874-75-7 | [3] |
| Appearance | Typically a solid powder | N/A |
| Purity | ≥97% (typical commercial grade) | [3] |
| Synonyms | 1-Boc-3-(4-aminophenoxy)pyrrolidine, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | [3] |
| InChI Key | RYWQNZFJMSYAED-UHFFFAOYSA-N | [3] |
Core Application: Intermediate in the Synthesis of Kinase Inhibitors
The primary utility of this compound lies in its role as a critical intermediate in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them a major class of therapeutic targets.
This pyrrolidine derivative is particularly relevant to the development of inhibitors for Bruton's Tyrosine Kinase (BTK) . BTK is a non-receptor tyrosine kinase essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[4][5] Inappropriate activation of BTK is implicated in the pathogenesis of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[1][4][5][6] Consequently, BTK inhibitors have emerged as a vital therapeutic class.
The structure of this compound provides a scaffold upon which the rest of the inhibitor molecule can be built. The aniline (-NH₂) group offers a reactive handle for coupling with other molecular fragments, such as a pyrimidine or purine core, which often forms interactions with the hinge region of the kinase's ATP-binding site.
Workflow for BTK Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the incorporation of the pyrrolidine intermediate into a final BTK inhibitor.
Caption: Generalized synthetic workflow for a BTK inhibitor.
Experimental Protocol: Synthesis of this compound
The synthesis of this intermediate is a critical step that requires precise control over reaction conditions to ensure high yield and purity. While multiple synthetic routes are possible, a common and effective strategy involves the nucleophilic aromatic substitution (SₙAr) or Mitsunobu reaction, starting from a protected 3-hydroxypyrrolidine. The following protocol is a representative example based on established chemical principles.
Objective: To synthesize this compound from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 4-nitrophenol, followed by reduction.
Pillar of Trustworthiness: This multi-step synthesis includes purification and analytical checkpoints to validate the identity and purity of the intermediates and the final product, ensuring a self-validating workflow.
Step 1: Synthesis of (R)-tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (via Mitsunobu Reaction)
-
Rationale: The Mitsunobu reaction is a reliable method for inverting the stereochemistry at a secondary alcohol center while forming a C-O bond, which is often a desired stereochemical outcome in drug synthesis.
-
To a stirred solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.), 4-nitrophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Step 2: Reduction of the Nitro Group to an Amine
-
Rationale: The nitro group is a robust electron-withdrawing group that facilitates the initial SₙAr or Mitsunobu reaction. It is then readily reduced to the primary amine, which serves as the key functional handle for subsequent coupling reactions in the synthesis of the final drug molecule.
-
Dissolve the product from Step 1 (1.0 eq.) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield This compound . The product can be further purified by recrystallization or column chromatography if necessary.
The Role of BTK in B-Cell Signaling
To appreciate the significance of inhibitors derived from this intermediate, it is crucial to understand the biological pathway they target. The B-cell receptor (BCR) signaling cascade is central to the adaptive immune response.
Caption: Simplified BTK signaling pathway in B-cells.
Upon antigen binding, the BCR activates kinases like Lyn and Syk, which in turn phosphorylate and activate BTK.[4] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering a downstream cascade that leads to the activation of transcription factors such as NF-κB.[4] This ultimately results in B-cell proliferation, survival, and differentiation. BTK inhibitors covalently or non-covalently bind to the kinase, blocking this signaling cascade and thereby preventing the aberrant B-cell activity seen in malignancies and autoimmune diseases.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool in the field of drug discovery. Its structure is a testament to the principles of medicinal chemistry, where a privileged scaffold is functionalized to create a versatile building block for targeted therapies. As research into kinase inhibitors and other targeted agents continues to expand, the demand for well-characterized, high-purity intermediates like this pyrrolidine derivative will undoubtedly grow, solidifying its role in the development of next-generation medicines.
References
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M. S. Christodoulou, S. G. Agalave, and D. J. D. S. M. C. T. Ravelli, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 26, no. 16, p. 4885, Aug. 2021. [Online]. Available: [Link]
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A. S. Kucherenko, A. V. Gerasimov, N. A. A. D. O. S. Zefirov, and A. B. K. T. A. V. M. D. L. V. Alabugin, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," Molecules, vol. 27, no. 21, p. 7201, Oct. 2022. [Online]. Available: [Link]
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BioPharma PEG, "Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives," BioPharma PEG, Jul. 26, 2024. [Online]. Available: [Link]
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A. A. Bhat, N. Tandon, and S. D. S. A. A. C. C. M. D. D. Murty, "Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects," ChemistrySelect, vol. 7, no. 4, Jan. 2022. [Online]. Available: [Link]
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A. A. F. G. A. L. B. M. A. A. B. H. M. A. B. D. D. B. S. D. C. A. C. C. C. M. C. C. S. C. C. A. F. F. F. G. G. J. G. G. H. H. J. H. H. H. H. J. J. J. K. K. L. L. L. L. L. M. M. M. M. M. M. M. M. M. M. M. P. P. P. P. P. P. P. P. Q. R. R. S. S. S. S. S. S. S. S. S. T. T. T. V. V. W. W. W. W. W. W. W. X. X. Y. Y. Y. Y. Y. Z. Z. Z. Z. Z. Z. Zhang, "Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties," ACS Medicinal Chemistry Letters, vol. 8, no. 6, pp. 646-651, May 2017. [Online]. Available: [Link]
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M. S. Tichenor et al., "Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity," Journal of Medicinal Chemistry, vol. 60, no. 23, pp. 9647–9660, Dec. 2017. [Online]. Available: [Link]
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Y. Li et al., "Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor," Frontiers in Pharmacology, vol. 14, p. 1162216, Mar. 2023. [Online]. Available: [Link]
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Y. Li et al., "Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor," Frontiers in Pharmacology, vol. 14, Mar. 2023. [Online]. Available: [Link]
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Z. Xing et al., "A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications," Molecules, vol. 28, no. 24, p. 8091, Dec. 2023. [Online]. Available: [Link]
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C. Liu et al., "Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold," Molecules, vol. 22, no. 9, p. 1439, Sep. 2017. [Online]. Available: [Link]
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A Technical Guide to the Solubility of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility
Tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a key building block in modern medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected pyrrolidine ring linked to an aminophenoxy moiety, makes it a valuable intermediate for synthesizing a range of pharmacologically active compounds. The success of any synthesis, purification, or formulation process involving this compound hinges on a thorough understanding of its solubility.
This guide provides a comprehensive overview of the solubility characteristics of this compound. It moves beyond simple data presentation to explain the underlying physicochemical principles that govern its behavior in various organic solvents. For drug development professionals, predictable solubility is paramount for reaction kinetics, choosing appropriate chromatography conditions, and developing stable formulations. This document is designed to empower researchers to make informed, efficient decisions when selecting solvents for their specific applications.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another[1][2]. The structure of this compound presents several key features that influence its solubility profile:
-
Aromatic Amine Group (-NH2): The primary amine on the phenyl ring is a polar, protic group capable of acting as a hydrogen bond donor. This feature suggests potential solubility in protic solvents (like alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (like DMSO or DMF).
-
Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, further contributing to its affinity for polar solvents.
-
Boc-Protected Pyrrolidine: The tert-butoxycarbonyl (Boc) group is large, nonpolar, and lipophilic. This bulky, greasy moiety significantly increases the molecule's affinity for nonpolar or moderately polar solvents.
-
Pyrrolidine Ring: The saturated heterocyclic ring itself has a degree of polarity but is primarily a nonpolar scaffold.
Structural Analysis: The molecule possesses a molecular formula of C15H22N2O3 and a molecular weight of approximately 278.35 g/mol [3][4]. The presence of both polar functional groups (amine, ether, carbamate) and a significant nonpolar component (Boc group, phenyl ring) suggests that this compound will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity or polar aprotic solvents. It is unlikely to be highly soluble in purely nonpolar aliphatic solvents (e.g., hexane) or highly polar protic solvents like water without pH modification. The primary amine group (pKa of aniline is ~4.6) means its solubility in aqueous media would dramatically increase under acidic conditions due to the formation of a polar ammonium salt.
Solubility Profile in Common Organic Solvents
Quantitative solubility data for this specific, non-commodity chemical is not widely published. Therefore, the following table provides a predicted solubility profile based on its structural characteristics and empirical data from analogous compounds. This data should be used as a guideline and validated experimentally for precise applications.
| Solvent | Solvent Class | Predicted Solubility | Rationale & Expected Behavior |
| Dichloromethane (DCM) | Halogenated | High | Excellent balance of polarity to dissolve both the polar and nonpolar regions of the molecule. |
| Chloroform | Halogenated | High | Similar to DCM, effective at solvating a wide range of organic compounds. |
| Methanol (MeOH) | Polar Protic | Moderate to High | The alcohol can hydrogen bond with the amine, ether, and carbamate groups. |
| Ethanol (EtOH) | Polar Protic | Moderate | Slightly less polar than methanol, but still a good solvent choice. |
| Isopropanol (IPA) | Polar Protic | Moderate | Lower polarity than ethanol may slightly reduce solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether solvent is adept at dissolving compounds with both polar and nonpolar character. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate to High | A common solvent for reactions and chromatography; its polarity is well-suited for this molecule. |
| Acetone | Polar Aprotic | Moderate | Good general-purpose solvent, should readily dissolve the compound. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Its polarity and aprotic nature make it a suitable solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A powerful polar aprotic solvent capable of strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | One of the most powerful aprotic solvents, expected to fully dissolve the compound. |
| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring may provide some solubility, but the polar groups will limit it. |
| Hexane / Heptane | Nonpolar Aliphatic | Very Low / Insoluble | These solvents lack the polarity needed to effectively solvate the amine and carbamate groups. |
Experimental Protocol for Solubility Determination
To establish precise, quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a reliable and widely recognized technique for determining equilibrium solubility[5][6].
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Reagents:
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Volumetric flasks and pipettes
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at equilibrium, indicating saturation[6].
-
Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus[6].
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to settle.
-
Carefully withdraw a small aliquot of the supernatant using a pipette or syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the concentration of the saturated solution using the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or g/L, and report the temperature at which the measurement was made.
-
Workflow for Experimental Solubility Determination
Caption: Workflow for the Isothermal Shake-Flask Method.
Discussion and Practical Implications
The dual nature of the molecule—possessing both polar, hydrogen-bonding groups and a bulky, nonpolar Boc group—is the key to its solubility behavior.
-
For Chemical Synthesis: Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for running reactions. They provide high solubility, ensuring a homogeneous reaction mixture, and are relatively unreactive and easy to remove post-reaction. For reactions involving basic or nucleophilic reagents, aprotic solvents like THF, DMF, or Ethyl Acetate would be preferred over protic solvents like methanol which could interfere.
-
For Purification: The moderate solubility in solvents like ethanol, isopropanol, and ethyl acetate, combined with very low solubility in nonpolar solvents like hexane, is highly advantageous for purification by recrystallization or chromatography. For example, a common technique would be to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a non-solvent (e.g., hexane) as an anti-solvent to induce crystallization of the pure compound. For column chromatography, a gradient system of hexane/ethyl acetate would likely provide excellent separation.
-
For Formulation and Drug Delivery: For early-stage in-vitro studies, DMSO is a common choice due to its ability to dissolve a wide range of compounds at high concentrations[2]. However, for in-vivo studies, formulators would seek solvents or co-solvent systems that are biocompatible. The moderate solubility in ethanol suggests that aqueous/ethanolic mixtures could be a viable starting point for formulation development.
Solvent Selection Decision Tree
Caption: Decision tree for solvent selection based on application.
Conclusion
This compound is a molecule of moderate polarity, exhibiting broad solubility in many common polar aprotic and halogenated organic solvents. Its solubility is lowest in highly nonpolar aliphatic solvents. This versatile solubility profile makes it amenable to a wide range of synthetic and purification techniques. While theoretical predictions provide a strong starting point, it is imperative for researchers to perform experimental validation, using standardized methods like the shake-flask protocol, to determine precise solubility values for critical applications. This empirical data is the cornerstone of robust, reproducible, and scalable chemical processes in drug discovery and development.
References
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]
-
SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
The Analytical Fingerprint of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Introduction
In the landscape of modern drug discovery and development, the strategic use of specialized molecular scaffolds is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate stands out as a versatile building block, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, featuring a Boc-protected pyrrolidine ring linked to an aminophenoxy moiety, offers medicinal chemists a valuable handle for introducing complex functionalities and optimizing the pharmacokinetic profiles of drug candidates.
This in-depth technical guide provides a comprehensive overview of the essential spectral data required for the unambiguous identification and quality assessment of this compound. As a Senior Application Scientist, the imperative is not merely to present data, but to elucidate the rationale behind the analytical techniques and the interpretation of their results. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to ensure the integrity of their synthetic intermediates and final compounds.
Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's spectral characteristics begins with a clear depiction of its structure and fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-Boc-3-(4-aminophenoxy)pyrrolidine, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | [1][2] |
| CAS Number | 862874-75-7 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |
| Molecular Weight | 278.35 g/mol | [2] |
| Appearance | White to pale yellow solid | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within a molecule.
While specific experimental spectra for this compound are not widely available in public databases, this section will detail the expected spectral features based on the known chemical structure and data from closely related analogs. This predictive analysis serves as a robust guide for researchers acquiring and interpreting their own data.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.7-6.6 | d | 2H | Ar-H (ortho to -O) | Aromatic protons ortho to the electron-donating oxygen will be shielded and appear upfield. |
| ~6.6-6.5 | d | 2H | Ar-H (ortho to -NH₂) | Aromatic protons ortho to the strongly electron-donating amino group will be significantly shielded. |
| ~4.8-4.6 | m | 1H | O-CH (pyrrolidine) | The proton on the carbon bearing the phenoxy group will be deshielded by the electronegative oxygen. |
| ~3.7-3.4 | m | 4H | N-CH₂ (pyrrolidine) | Protons on the carbons adjacent to the nitrogen of the pyrrolidine ring. |
| ~3.5 (broad s) | s | 2H | NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. |
| ~2.2-2.0 | m | 2H | CH₂ (pyrrolidine) | The remaining methylene protons on the pyrrolidine ring. |
| 1.46 | s | 9H | C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆). Ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in a spectrometer with a field strength of 400 MHz or higher.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. The number of scans will depend on the sample concentration, but 16 or 32 scans are typically sufficient.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154 | C =O (Boc) | The carbonyl carbon of the carbamate group is deshielded. |
| ~149 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen. |
| ~141 | Ar-C -NH₂ | The aromatic carbon bearing the amino group. |
| ~116 | Ar-C H | Aromatic methine carbons. |
| ~115 | Ar-C H | Aromatic methine carbons. |
| ~80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~75 | O-C H (pyrrolidine) | The carbon of the pyrrolidine ring attached to the phenoxy oxygen. |
| ~51 | N-C H₂ (pyrrolidine) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |
| ~44 | N-C H₂ (pyrrolidine) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |
| ~32 | C H₂ (pyrrolidine) | The remaining methylene carbon of the pyrrolidine ring. |
| ~28 | C(C H₃)₃ (Boc) | The methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
MS Data and Interpretation
For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method, as the basic nitrogen atoms are readily protonated.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z (amu) | Ion | Rationale |
| 279.17 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |
| 223.11 | [M - C₄H₈ + H]⁺ or [M - C₄H₉O₂ + H]⁺ | Loss of isobutylene from the Boc group or loss of the entire Boc group. |
| 183.10 | [M - C₅H₉O₂ + H]⁺ | Fragmentation involving the loss of the Boc group. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Integrated Spectral Analysis Workflow
The confirmation of the structure of this compound is not reliant on a single piece of data, but rather on the convergence of evidence from multiple analytical techniques. The following diagram illustrates the logical workflow for this integrated analysis.
Conclusion
The structural integrity and purity of synthetic intermediates are non-negotiable in the rigorous environment of pharmaceutical research and development. This technical guide has provided a detailed framework for the spectral analysis of this compound, a key building block in medicinal chemistry. By combining the predictive power of NMR spectroscopy with the definitive molecular weight information from mass spectrometry, researchers can confidently verify the identity and quality of this important compound, thereby ensuring the reliability and reproducibility of their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the laboratory.
References
Navigating the Procurement of a Key Building Block: A Technical Guide to tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Introduction
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a versatile bifunctional molecule increasingly utilized as a key building block in contemporary drug discovery and development. Its unique structure, featuring a Boc-protected pyrrolidine ring linked to an aniline moiety via an ether bond, offers medicinal chemists a valuable scaffold for introducing specific pharmacophoric elements. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into sourcing, quality assessment, and strategic considerations for researchers, scientists, and procurement specialists in the pharmaceutical and biotechnology sectors.
Chemical Identity and Properties
A foundational understanding of the molecule's properties is critical for its effective sourcing and application.
-
Chemical Name: this compound
-
Synonyms: 1-Boc-3-(4-aminophenoxy)pyrrolidine
-
CAS Number: 1021793-78-7
-
Molecular Formula: C₁₅H₂₂N₂O₃
-
Molecular Weight: 278.35 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to light yellow powder | Varies by supplier |
| Solubility | Soluble in methanol, ethanol, dichloromethane | General chemical knowledge |
| Melting Point | 115-125 °C | Supplier dependent |
| Purity | Typically >95% (HPLC) | Supplier dependent |
The Synthetic Landscape: Understanding a Product's Genesis
While end-users are primarily concerned with the final product, an appreciation for its synthesis is crucial for anticipating potential impurities and batch-to-batch variability. The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination.
A prevalent synthetic approach involves the reaction of a protected 3-hydroxypyrrolidine with 4-fluoronitrobenzene, followed by the reduction of the nitro group.
Navigating the Unknown: A Technical Guide to the Safe Handling of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
For Research, Scientific, and Drug Development Professionals
Section 1: Compound Profile and Inferred Hazard Assessment
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a bifunctional molecule incorporating a Boc-protected pyrrolidine ring linked to an aminophenoxy group via an ether bond. This structure is common in medicinal chemistry as a building block.
| Identifier | Value | Source |
| IUPAC Name | This compound | CymitQuimica |
| CAS Number | 862874-75-7 | [3][4][5] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [3] |
| Molecular Weight | 278.35 g/mol | [3] |
Hazard Identification by Structural Analogy
Due to the absence of specific data, the hazard profile is inferred from related molecules:
-
Boc-Pyrrolidine Moiety: Safety data for compounds like (S)-3-(Boc-amino)pyrrolidine and 1-Boc-3-pyrrolidinone consistently indicate risks of skin irritation (H315) , serious eye irritation/damage (H319/H318) , and potential respiratory tract irritation (H335) .[6][7][8]
-
Aminophenoxy Moiety: The parent compound, 4-aminophenol, is classified as harmful if swallowed (H302) , harmful if inhaled (H332) , and is suspected of causing genetic defects (H341) .[9] Aromatic amines, in general, are a well-documented class of potential skin sensitizers and may carry other systemic risks.[10]
Based on this analysis, a presumptive GHS classification is assigned:
| Hazard Class | GHS Code | Presumptive Hazard Statement | Justification (Based on Analogy) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Based on 4-aminophenol and other aromatic amines.[9][10] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Common hazard for Boc-pyrrolidine derivatives.[6][8] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation | High prevalence in Boc-pyrrolidine analogues.[6][7] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | Hazard associated with 4-aminophenol.[9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inferred from pyrrolidine derivatives.[8] |
Presumed GHS Pictograms:
Section 2: Mandatory Exposure Controls
The primary safety principle is the minimization of exposure through all potential routes: inhalation, skin/eye contact, and ingestion.[2]
Engineering Controls
-
Primary Containment: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures negative pressure relative to adjacent non-laboratory areas.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound is non-negotiable. The causality is clear: to create a barrier between the researcher and the potentially hazardous, uncharacterized chemical.
-
Eye/Face Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[1][6] A face shield should be worn over goggles when handling larger quantities (>5 g) or during procedures with a high splash risk.
-
Hand Protection: Chemically resistant nitrile gloves (minimum thickness 0.11 mm) are required. Given the aromatic amine component, skin absorption is a credible risk. Gloves must be inspected before use and disposed of after handling the material or upon any sign of contamination.[11]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure sleeves are of adequate length to protect the wrists.
-
Respiratory Protection: Not typically required if work is performed within a properly functioning fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[11]
Section 3: Standard Operating Procedures (SOPs)
Adherence to methodical, validated protocols is essential for safety.
Weighing and Handling Workflow
The following workflow is designed to minimize aerosolization and cross-contamination.
Caption: Workflow for weighing this compound.
Storage Requirements
-
Container: Keep in the original, tightly sealed container.[12]
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Many suppliers recommend refrigerated storage (2-8°C).
-
Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings ("Presumed Hazardous," "Irritant," "Handle with Caution").[1][13]
Section 4: Emergency and Accidental Release Protocols
Rapid and correct response is critical to mitigating harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill Response Protocol
The following decision tree outlines the appropriate response to a spill.
Caption: Decision tree for responding to a chemical spill.
Section 5: Conclusion
The handling of this compound requires the highest standards of laboratory safety. The lack of a specific SDS necessitates treating this compound as potentially hazardous, with risks inferred from its constituent chemical motifs. By implementing robust engineering controls, mandating correct PPE, and adhering to the structured protocols outlined in this guide, researchers can effectively mitigate the risks associated with this and other uncharacterized research chemicals.
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A Technical Guide to the Potential Biological Activities of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: A Scaffold-Based Approach for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, a bifunctional molecule poised for significant application in modern drug discovery. While direct biological activity of this compound is not extensively documented, its true value lies in its identity as a versatile chemical building block. This document deconstructs the molecule into its core components—the Boc-protected pyrrolidine ring and the aminophenoxy moiety—to forecast its potential therapeutic applications based on established medicinal chemistry principles. We present a strategic framework for researchers, scientists, and drug development professionals to unlock the potential of this scaffold, complete with hypothetical research pathways, detailed experimental protocols for derivatization and screening, and a rationale for its application in generating novel lead compounds.
Introduction to the Core Molecule: A Structural Overview
This compound (CAS No: 862874-75-7) is a synthetic organic compound that serves primarily as an intermediate in the synthesis of more complex molecules.[1][2][3][4] Its structure is a composite of three key features that make it particularly valuable for library synthesis and lead optimization.
Chemical Properties Summary:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |
| Molecular Weight | 278.35 g/mol | [1][2] |
| CAS Number | 862874-75-7 | [1] |
| Appearance | White to brown powder | [5] |
The molecule's utility is best understood by examining its constituent parts:
-
The Pyrrolidine Scaffold: A five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of protein binding pockets.[6][7]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen renders it temporarily unreactive. This is crucial for regioselective synthesis, allowing chemists to perform reactions on the aniline nitrogen without affecting the pyrrolidine nitrogen. The Boc group is stable under many conditions but can be cleanly removed with acid.[8]
-
The 4-Aminophenoxy Moiety: This component provides a primary aromatic amine (aniline) that is a versatile handle for a wide range of chemical reactions, most commonly amide bond formation. This functional group is a frequent pharmacophoric element in many classes of drugs.
Caption: Key structural components of the title molecule.
The Pyrrolidine Scaffold: A Foundation for Diverse Bioactivity
The pyrrolidine ring is a cornerstone of many natural products and pharmacologically active agents.[9][10] Its non-planar, sp³-rich structure provides a three-dimensional framework that is advantageous for achieving high-affinity and selective interactions with biological targets, a desirable trait for modern drug candidates.[6][7]
A review of the literature reveals that pyrrolidine derivatives have demonstrated a vast range of biological activities, including:
-
Anticancer and Antitumoral: As components of kinase inhibitors and cytotoxic agents.[10]
-
Antidiabetic: Forming the core of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[11]
-
Antimicrobial: Serving as a scaffold for novel antibiotics and antiviral compounds.[9]
-
CNS Agents: Used in the development of anticonvulsant and neuroprotective drugs.[6]
-
Anti-inflammatory: Acting as a core for various anti-inflammatory agents.[10]
This established history strongly suggests that derivatives of this compound are prime candidates for screening across these therapeutic areas.
Proposed Research Pathways and Hypothetical Activities
The true potential of this molecule is realized when it is used as a starting point for combinatorial chemistry and targeted synthesis. The presence of two distinct nitrogen atoms—one protected and one free—allows for a logical, stepwise derivatization strategy.
Caption: Dual pathways for synthetic library generation.
Based on this synthetic versatility, we propose the following research avenues:
-
Hypothesis 1: Kinase Inhibitors for Oncology: The 4-aminophenoxy group is a known "hinge-binding" motif in many kinase inhibitors. By acylating the primary amine with various carboxylic acids (Pathway A), a library of compounds can be generated for screening against panels of oncogenic kinases. The pyrrolidine moiety can then be used to explore solvent-exposed regions of the ATP-binding pocket to enhance potency and selectivity.
-
Hypothesis 2: DPP-IV Inhibitors for Diabetes: Many existing DPP-IV inhibitors feature a pyrrolidine core.[11] Following Pathway B, deprotection of the Boc group would yield a secondary amine on the pyrrolidine ring, which is a key pharmacophoric feature for interaction with the DPP-IV active site.
-
Hypothesis 3: Antibacterial Agents: Pyrrolidine scaffolds are found in inhibitors of bacterial enzymes like AAC(6')-Ib, which confers resistance to aminoglycoside antibiotics.[12] Libraries derived from this molecule could be screened for their ability to restore the efficacy of existing antibiotics.
Experimental Validation Workflow: From Synthesis to Screening
To translate these hypotheses into actionable research, a robust experimental plan is required. The following protocols are designed to be self-validating and serve as a starting point for lead generation.
Protocol 1: Boc Deprotection of the Pyrrolidine Nitrogen
Causality: This is the essential first step (Pathway B) to enable derivatization of the pyrrolidine nitrogen. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, high-yield method for cleaving the Boc group without affecting other functional groups.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add Trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
-
Validation: Confirm the structure and purity of the resulting 3-(4-aminophenoxy)pyrrolidine via ¹H-NMR and LC-MS.
Protocol 2: Parallel Amide Library Synthesis
Causality: This protocol (Pathway A) leverages the reactivity of the primary aniline for rapid library generation. EDC/HOBt is a classic peptide coupling system that efficiently forms amide bonds under mild conditions with minimal side products.
Methodology:
-
Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in DMF.
-
Reagent Addition: To each well, add a unique carboxylic acid from a building block library (1.1 eq), followed by HOBt (1.2 eq) and EDC (1.2 eq).
-
Reaction: Seal the block and shake at room temperature for 16-24 hours.
-
Quenching & Extraction: Quench the reactions by adding water. Extract each well with ethyl acetate.
-
Purification: The products can be purified via automated parallel flash chromatography or used as crude material for initial high-throughput screening.
-
Validation: Analyze a representative selection of wells via LC-MS to confirm reaction success and estimate purity.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Causality: To test the hypothesis that derivatives can function as kinase inhibitors, a universal assay that measures the activity of virtually any kinase is required. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity. A decrease in ADP production in the presence of a test compound indicates inhibition.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Methodology:
-
Plate Preparation: In a 384-well plate, add 2 µL of test compound from the synthesized library (at various concentrations). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add 2 µL of a solution containing the target kinase and its specific substrate.
-
Initiation: Initiate the reaction by adding 2 µL of an ATP solution. The final reaction volume is 6 µL. Incubate at room temperature for 60 minutes.
-
First Read: Add 6 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Read: Add 12 µL of Kinase Detection Reagent. This converts the ADP produced into ATP and provides the luciferase/luciferin needed for light production. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is not merely a chemical reagent but a launchpad for innovation in drug discovery. Its strategic combination of a privileged pyrrolidine scaffold and orthogonally protected amines provides a clear and logical path toward the creation of diverse molecular libraries. By leveraging the known pharmacology of its constituent parts, research teams can rationally design and synthesize novel compounds with a high potential for biological activity against a range of therapeutic targets, from cancer to metabolic disorders. The future for this versatile building block lies in its creative application—the next breakthrough drug may well trace its lineage back to this foundational structure.
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Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Wiley Online Library. [Link]
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. NIH National Center for Biotechnology Information. [Link]
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Tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate. PubChemLite. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate for Advanced PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Pyrrolidine-Containing Scaffolds
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6][] While significant attention has been focused on the design of the two ligands, it is increasingly evident that the linker is not merely a passive spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.[3][4][5][][8]
The composition, length, and rigidity of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4][5][][8] Consequently, the development of novel linker building blocks is a key area of research in the PROTAC field.
Among the diverse array of linker motifs, those incorporating heterocyclic scaffolds such as pyrrolidine are gaining prominence. These structures can impart a degree of rigidity to the linker, influencing the spatial orientation of the two ligands and potentially improving ternary complex formation. This application note focuses on the utility of a specific building block, tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate , in the synthesis of sophisticated PROTAC linkers. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss its potential advantages in the development of next-generation protein degraders.
The Strategic Advantage of this compound in PROTAC Linker Synthesis
The selection of this compound as a linker building block offers several strategic advantages for PROTAC design:
-
Introduction of a Semi-Rigid Scaffold: The pyrrolidine ring introduces a degree of conformational constraint compared to highly flexible alkyl or polyethylene glycol (PEG) linkers.[5] This semi-rigidity can help to pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved degradation efficiency.
-
Tunable Physicochemical Properties: The phenoxy-pyrrolidine motif can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. The ability to modify the linker in this manner is crucial for developing orally bioavailable degraders.[9][10]
-
Versatile Chemical Handle: The primary aromatic amine (aniline) group serves as a versatile chemical handle for further elaboration of the linker. It can readily participate in a variety of coupling reactions, most notably amide bond formation, allowing for the straightforward attachment of either the POI-binding ligand or the E3 ligase ligand.
-
Boc Protection Strategy: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled, stepwise synthesis. This protecting group is stable under a wide range of reaction conditions and can be readily removed under acidic conditions when required.
Synthetic Workflow for PROTAC Synthesis using this compound
The general workflow for incorporating this compound into a PROTAC involves a series of well-established chemical transformations. The following diagram illustrates a typical synthetic route:
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Application Note: Versatile Coupling Strategies for tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Abstract
This document provides detailed application notes and validated protocols for the chemical coupling of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, a versatile building block in modern medicinal chemistry and drug development.[1] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth methodologies for two of the most critical transformations involving its primary aromatic amine: amide bond formation and Buchwald-Hartwig C-N cross-coupling. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles and experimental causality to ensure successful implementation and optimization.
Introduction: A Privileged Scaffold in Drug Discovery
This compound is a key synthetic intermediate whose rigid pyrrolidine core and appended aromatic amine make it a valuable component in the design of novel therapeutic agents, particularly in fields such as neuropharmacology.[1] The molecule incorporates three key features for synthetic diversification:
-
A Nucleophilic Primary Aromatic Amine: The primary site for coupling reactions.
-
A Boc-Protected Secondary Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen, preventing unwanted side reactions. This group is stable under a wide range of conditions but can be readily removed under acidic conditions to enable further functionalization.[2][3]
-
A Chiral Center: The 3-position of the pyrrolidine ring is a stereocenter, making this building block ideal for the synthesis of enantiomerically pure final compounds.
This application note details two distinct and powerful protocols to leverage the reactivity of the primary amine, enabling its conjugation to a wide array of chemical partners.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-Boc-3-(4-aminophenoxy)pyrrolidine, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | [4][5] |
| CAS Number | 86274-75-7 | [1][4][5][6] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1][4] |
| Molecular Weight | 278.35 g/mol | [1][4] |
| Appearance | White to pale yellow solid | [1] |
Protocol I: Amide Bond Formation via Activated Esters
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. This protocol describes the coupling of the title compound with a carboxylic acid using modern peptide coupling reagents. The core principle involves the in situ activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the aromatic amine.
General Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Method A: HATU-Mediated Coupling
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent. It activates the carboxylic acid to form a reactive OAt-active ester, which rapidly reacts with the amine to form the amide bond with minimal side products and racemization.[7][8]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq). Rationale: DIPEA is a non-nucleophilic base that neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, 5% LiCl solution (to remove residual DMF), and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol II: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[9] This method allows for the coupling of the primary aromatic amine with aryl halides or pseudohalides, providing access to diarylamine structures that are difficult to synthesize via traditional methods.[10][11]
Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[12]
General Workflow for Buchwald-Hartwig Amination
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application of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate in neurological drug discovery
An Application Guide to Utilizing tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate in Neurological Drug Discovery
Introduction: A Versatile Scaffold for CNS Drug Candidates
In the intricate landscape of neurological drug discovery, the identification of versatile molecular scaffolds is paramount to the efficient development of novel therapeutics. This compound has emerged as a particularly valuable building block for medicinal chemists.[1] Its structure thoughtfully combines three key features that make it an ideal starting point for crafting sophisticated molecules targeting the central nervous system (CNS):
-
A Boc-Protected Pyrrolidine Ring: The pyrrolidine moiety is a well-established "privileged scaffold" in CNS drug design. Its three-dimensional, non-planar structure can effectively mimic peptide turns and present substituents in precise vectors, enabling specific interactions with complex biological targets. The tert-butoxycarbonyl (Boc) protecting group ensures the pyrrolidine nitrogen remains unreactive during initial synthetic steps and can be selectively removed under mild acidic conditions for subsequent functionalization.
-
A Phenyl Ether Linkage: The ether bond provides a stable and semi-flexible spacer, correctly positioning the pyrrolidine and aniline moieties. This linker element is crucial for spanning distances within a receptor's binding pocket without introducing excessive reactivity.
-
A Reactive Aniline Terminus: The primary aromatic amine is a critical synthetic handle. It serves as a nucleophilic attachment point for a wide array of chemical transformations, including amide bond formation, sulfonylation, and C-N cross-coupling reactions, allowing for the facile introduction of pharmacophoric elements.
This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound and providing robust protocols for its use in the synthesis and evaluation of potential neurological drug candidates.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the starting material.
| Property | Value | Reference |
| CAS Number | 862874-75-7 | [2] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [2] |
| Molecular Weight | 278.35 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Purity | Typically ≥97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, protect from light and moisture | [1] |
| Synonyms | 1-Boc-3-(4-aminophenoxy)pyrrolidine | [2] |
Handling Note: The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For quantitative analysis, it is recommended to dissolve the compound in a suitable organic solvent such as DMSO, DMF, or methanol.
Strategic Value in Neuropharmacology: A Modular Approach
The true power of this compound lies in its capacity to serve as a central hub in a modular drug design strategy. This approach allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General synthetic workflow using the title compound.
This modular workflow enables the creation of a diverse library of compounds from a single, advanced intermediate. The initial functionalization at the aniline can install a core pharmacophore (e.g., a hinge-binding motif for a kinase), while the subsequent modification of the pyrrolidine nitrogen can be used to tune properties like solubility, cell permeability, and metabolic stability.
Application Example: Synthesis of a CNS-Penetrant Kinase Inhibitor
Dysregulated kinase activity is a hallmark of many neurodegenerative and psychiatric disorders. The following section provides a plausible, detailed protocol for the synthesis of a hypothetical inhibitor of "NeuroKinase-1," a fictional kinase implicated in neuronal apoptosis.
Target Rationale and Signaling Pathway
NeuroKinase-1 is postulated to be a key downstream effector in an excitotoxicity-induced cell death pathway. Inhibiting this kinase could represent a neuroprotective strategy.
Caption: Simplified NeuroKinase-1 signaling pathway.
Experimental Protocol: Three-Step Synthesis
This protocol describes the synthesis of a final compound where the aniline is acylated with a pyrimidine core, and the pyrrolidine is functionalized to enhance CNS penetration.
Protocol 1: Step 1 - Amide Coupling
-
Objective: To couple the aniline moiety with a kinase hinge-binding fragment, 2-chloro-pyrimidine-4-carboxylic acid.
-
Rationale: The resulting N-(pyrimidinyl)benzamide motif is a classic pharmacophore for ATP-competitive kinase inhibitors. The reaction is a standard peptide coupling reaction.
-
Materials:
-
This compound (1.0 eq)
-
2-chloro-pyrimidine-4-carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound and 2-chloro-pyrimidine-4-carboxylic acid in anhydrous DMF (approx. 0.1 M).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU in one portion. The reaction may slightly exotherm.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (3x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 30-70% ethyl acetate in hexanes) to yield the Boc-protected intermediate.
-
Validation: Confirm structure and purity (>95%) by ¹H NMR and LC-MS.
-
Protocol 2: Step 2 - Boc Deprotection
-
Objective: To remove the Boc protecting group and expose the pyrrolidine nitrogen.
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, and both the acid and the byproducts (isobutylene, CO₂) are volatile, simplifying workup.
-
Materials:
-
Boc-protected intermediate from Step 1 (1.0 eq)
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the intermediate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise.
-
Remove the ice bath and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with toluene (2x) to ensure complete removal of residual TFA.
-
The resulting TFA salt is often used directly in the next step without further purification.
-
Validation: Confirm the disappearance of the Boc signal (singlet at ~1.4 ppm) in ¹H NMR and the correct mass in LC-MS.
-
Protocol 3: Step 3 - Reductive Amination
-
Objective: To functionalize the pyrrolidine nitrogen with a group to improve CNS properties, such as a cyclopropyl group.
-
Rationale: Reductive amination is a robust method for forming C-N bonds. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.
-
Materials:
-
TFA salt intermediate from Step 2 (1.0 eq)
-
Cyclopropanecarbaldehyde (1.5 eq)
-
Sodium triacetoxyborohydride (STAB, 2.0 eq)
-
Triethylamine (TEA, 2.2 eq to neutralize TFA salt)
-
Dichloroethane (DCE)
-
-
Procedure:
-
Suspend the TFA salt in DCE (approx. 0.1 M).
-
Add TEA and stir for 10 minutes.
-
Add cyclopropanecarbaldehyde and stir for 30 minutes to allow for iminium ion formation.
-
Add STAB portion-wise at room temperature.
-
Stir the reaction for 12-18 hours. Monitor progress by LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by reverse-phase HPLC to yield the target molecule.
-
Validation: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, HRMS, and confirm purity (>98%) by HPLC.
-
Protocol: In Vitro Biological Evaluation
After successful synthesis, the compound must be evaluated for its intended biological activity.
Primary Assay: Luminescence-Based Kinase Inhibition
-
Objective: To determine the potency (IC₅₀) of the synthesized compound against NeuroKinase-1.
-
Rationale: The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced. The luminescence signal is inversely proportional to kinase inhibition.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
In a 384-well plate, add the kinase, substrate/ATP mix, and the test compound.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Secondary Assay: Neuroprotection in a Cell-Based Model
-
Objective: To assess if the compound can protect neuronal cells from excitotoxic insult.
-
Rationale: This assay provides a more physiologically relevant context by testing the compound's efficacy in a cellular environment. The MTT assay measures metabolic activity as an indicator of cell viability.
Caption: Workflow for the cell-based neuroprotection assay.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor for 1 hour.
-
Introduce an excitotoxic agent (e.g., glutamate) to all wells except the negative control.
-
Incubate for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with DMSO or a suitable solubilization buffer.
-
Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of neuroprotection relative to controls and determine the EC₅₀ of the compound.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for accelerating neurological drug discovery. Its inherent modularity, conferred by its distinct and orthogonally reactive functional groups, allows for the rapid and systematic generation of compound libraries. By following robust synthetic and biological evaluation protocols, such as those detailed in this guide, researchers can effectively leverage this scaffold to develop novel drug candidates with the potential to address the significant unmet medical needs in neurology.
References
Sources
Application Notes & Protocols: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate as a Versatile Scaffold for Bioactive Molecule Synthesis
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its significance stems from its non-planar, three-dimensional structure which allows for a more thorough exploration of pharmacophore space compared to flat aromatic rings.[1][[“]] This sp³-hybridized system introduces stereochemical complexity, enabling the precise spatial orientation of substituents to optimize interactions with biological targets.[1]
This guide focuses on a particularly valuable building block: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS No. 862874-75-7). This compound is an elegantly designed intermediate for drug discovery, featuring a unique convergence of functionalities that medicinal chemists can exploit.[4] Its structure incorporates:
-
A Boc-protected pyrrolidine nitrogen , which prevents unwanted side reactions and allows for controlled, late-stage deprotection to reveal a secondary amine.
-
A primary aromatic amine (aniline) , which serves as a versatile reactive handle for a wide array of synthetic transformations.
-
An ether linkage , which provides conformational flexibility and acts as a stable linker to the pyrrolidine core.
This combination makes the building block a key intermediate in the synthesis of diverse pharmaceuticals, especially in the development of novel therapeutic agents targeting neurological disorders.[4]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 862874-75-7 | [5][6][7] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [7] |
| Molecular Weight | 278.35 g/mol | [7] |
| Synonyms | 1-Boc-3-(4-aminophenoxy)pyrrolidine, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | [4][7] |
| Purity | Typically ≥97% (HPLC) | [4] |
Core Synthetic Applications: Leveraging the Aniline Moiety
The primary aromatic amine is the most accessible reactive site on the molecule, providing a gateway for library synthesis and molecular diversification. The following sections detail robust protocols for its most common and impactful transformations.
Protocol: Amide Bond Formation via N-Acylation
Scientific Rationale: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the coupling of this building block with a vast library of carboxylic acids. This reaction introduces diverse R-groups, enabling systematic Structure-Activity Relationship (SAR) studies. The choice of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high efficiency, rapid reaction times, and minimal side products, even with sterically hindered substrates.
Experimental Workflow Diagram:
Caption: Workflow for N-Acylation.
Detailed Protocol:
-
Reagents & Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Lithium Chloride (LiCl) solution (e.g., 5%)
-
Brine, Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the desired carboxylic acid (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).
-
Add DIPEA (3.0 eq) to the stirred solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (this helps remove residual DMF), water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: Reductive Amination
Scientific Rationale: Reductive amination is a powerful method for forming carbon-nitrogen bonds, transforming the primary amine into a secondary or tertiary amine by reacting it with an aldehyde or ketone.[8] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation.[8] It does not readily reduce the carbonyl starting material but efficiently reduces the iminium ion formed in situ. This selectivity prevents side reactions and leads to cleaner product formation.
Mechanism Diagram:
Caption: Reductive Amination Mechanism.
Detailed Protocol:
-
Reagents & Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture for 20-30 minutes to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may bubble slightly.
-
Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the desired secondary amine.
-
-
Trustworthiness Insight: The success of this reaction hinges on the formation of the iminium intermediate before reduction. The pre-stirring step with acetic acid is crucial. For less reactive ketones, adding molecular sieves can help drive the imine formation by sequestering the water byproduct.
Downstream Processing: Boc-Group Deprotection
Scientific Rationale: The Boc (tert-butoxycarbonyl) group is a robust protecting group that is stable to the basic and reductive conditions described above. Its removal is typically the final step, or an intermediate step if further functionalization of the pyrrolidine nitrogen is desired. This is achieved under strong acidic conditions, commonly with trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and isobutylene.
Deprotection Scheme:
Caption: Boc Deprotection Workflow.
Detailed Protocol:
-
Reagents & Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equivalents, often used as a 20-50% solution in DCM).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by LC-MS until no starting material remains.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting crude product is the TFA salt of the amine. To obtain the free base, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Dry the organic layer, filter, and concentrate to yield the deprotected free amine. Alternatively, for solid products, the TFA salt can often be precipitated by adding cold diethyl ether to the concentrated reaction mixture.
-
Summary and Outlook
This compound is a high-value building block for modern drug discovery. Its pre-installed Boc protection and strategically placed aniline handle provide a reliable and versatile platform for synthesizing complex molecules. The robust protocols for N-acylation and reductive amination detailed herein serve as a foundation for creating diverse chemical libraries, enabling the rapid exploration of chemical space and accelerating the identification of new bioactive candidates.
References
-
Title: this compound (1 x 1 g) Source: Reagentia URL: [Link]
-
Title: (S)-TERT-BUTYL 3-(4-NITROPHENOXY)PYRROLIDINE-1-CARBOXYLATE, 95% Purity, C15H20N2O5, 1 gram Source: CP Lab Safety URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]
-
Title: Bioactive compounds containing pyrrolidine. Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Scilit URL: [Link]
-
Title: Hitchhiker's guide to reductive amination Source: Organic Chemistry Portal URL: [Link]
-
Title: An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent Source: BYU ScholarsArchive URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. consensus.app [consensus.app]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 6. 862874-75-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound [cymitquimica.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes and Protocols: Strategic Deprotection of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents, for the protection of amine functionalities.[1][2] Its widespread adoption is due to its stability across a broad spectrum of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[3] This application note provides a comprehensive guide to the reaction conditions for the Boc deprotection of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules.[4]
The presence of an electron-rich aminophenoxy moiety in the substrate necessitates a carefully considered deprotection strategy to mitigate potential side reactions, primarily the alkylation of the aromatic ring by the tert-butyl cation generated in situ.[5][6] This guide will detail two primary, robust protocols for this transformation, delve into the mechanistic underpinnings of the reaction, and provide expert insights into reaction optimization and troubleshooting.
Chemical Structures
Starting Material: this compound
Deprotected Product: 3-(4-aminophenoxy)pyrrolidine
-
Molecular Formula: C₁₀H₁₄N₂O
-
Molecular Weight: 178.23 g/mol
Reaction Mechanism: Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions proceeds through a well-established three-step mechanism.[3][8]
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation renders the carbamate susceptible to cleavage.[3]
-
Carbocation Formation: The protonated intermediate undergoes fragmentation, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3]
-
Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine. The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt as the final product.[3][8]
A critical consideration for substrates like this compound is the fate of the electrophilic tert-butyl cation. This reactive intermediate can potentially alkylate the electron-rich aminophenoxy ring, leading to undesired byproducts.[5][6] The use of scavengers is therefore highly recommended to intercept the tert-butyl cation.[5]
Visualizing the Deprotection Pathway
Caption: Mechanism of Boc deprotection and scavenger action.
Comparative Overview of Deprotection Protocols
The choice of acidic reagent is critical and depends on the desired salt form of the product and downstream applications. Below is a summary of the two most common and effective methods for the deprotection of this compound.
| Parameter | Protocol 1: TFA/DCM with Scavenger | Protocol 2: HCl in Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Scavenger | Triethylsilane (TES) or Anisole | Not always necessary, but recommended |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
| Work-up | Evaporation followed by trituration or basic work-up | Precipitation and filtration |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with a Scavenger
This protocol is highly effective and generally provides a clean reaction profile when a scavenger is employed to prevent side-product formation.[9]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) or Anisole
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M).
-
Add a scavenger to the solution. Use triethylsilane (1.5-2.0 equiv) or anisole (5-10% v/v).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Optional Neutralization: If the free amine is desired, the residue after TFA removal can be dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[10]
Visualizing the TFA/DCM Deprotection Workflow
Caption: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt of the deprotected amine, which is often desirable for its crystallinity and stability.[11][12][13]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing this compound (1.0 equiv), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl).
-
Stir the resulting suspension or solution at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt.
-
If precipitation occurs, collect the solid by filtration. If the product remains in solution, add diethyl ether to induce precipitation.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield 3-(4-aminophenoxy)pyrrolidine dihydrochloride.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of acid or extending the reaction time. Gentle warming (to 30-40 °C) can also be employed, but this may increase the risk of side reactions, making the use of a scavenger even more critical.[5][6]
-
Side Product Formation: The primary side products arise from the alkylation of the aminophenoxy ring. If significant byproduct formation is observed, increase the amount of scavenger used. Triethylsilane is often more effective than anisole in minimizing this side reaction.[5]
-
Product Isolation: The hydrochloride salt is often more crystalline and easier to handle than the trifluoroacetate salt. If isolation of the TFA salt proves difficult, consider converting it to the HCl salt by dissolving the crude product in a minimal amount of solvent and adding a solution of HCl in a non-polar solvent.
Conclusion
The successful deprotection of this compound is readily achievable using standard acidic conditions. The key to a high-yielding and clean reaction is the mitigation of side reactions through the judicious use of scavengers, particularly when employing the TFA/DCM protocol. The choice between TFA and HCl will largely be dictated by the desired final salt form and the subsequent steps in the synthetic sequence. The protocols outlined in this application note provide robust and reliable methods for obtaining the desired 3-(4-aminophenoxy)pyrrolidine product, a valuable building block for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
Synthesis of Novel Inhibitors Utilizing tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: A Detailed Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutics due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its three-dimensional structure allows for precise vectoral orientation of substituents, enabling enhanced target engagement and selectivity. This guide focuses on the synthetic utility of a key building block, tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, in the generation of diverse inhibitor libraries. The primary aromatic amine of this compound serves as a versatile handle for the introduction of various pharmacophores through well-established synthetic transformations, including amide bond formation, urea synthesis, and sulfonylation. These reactions pave the way for the development of novel inhibitors targeting a wide range of biological targets, particularly protein kinases, which are often implicated in proliferative diseases such as cancer.
Core Reagent Analysis: this compound
Before delving into synthetic protocols, a thorough understanding of the starting material is paramount.
| Property | Value | Source |
| CAS Number | 862874-75-7 | [3] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [3] |
| Molecular Weight | 278.35 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Commercially available |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and methanol | General chemical knowledge |
| Storage | Store in a cool, dry place away from light and moisture | General chemical knowledge |
The Boc-protecting group on the pyrrolidine nitrogen ensures its stability during the derivatization of the primary aromatic amine and can be readily removed under acidic conditions to allow for further functionalization if required. The aryloxy-pyrrolidine moiety provides a semi-rigid backbone, which can be advantageous for positioning functional groups within a target's binding site.
Synthetic Pathways to Novel Inhibitors
The primary aromatic amine of this compound is a nucleophilic center that can readily participate in a variety of coupling reactions. The following sections provide detailed, field-proven protocols for the synthesis of three major classes of inhibitors: amides, ureas, and sulfonamides.
Protocol 1: Synthesis of Amide Derivatives via Acyl Chloride Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The reaction of the primary amine with an acyl chloride is a robust and high-yielding method for generating diverse amide libraries.
Reaction Scheme:
General Amide Synthesis Workflow
Materials:
-
This compound
-
Desired acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine or DIPEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride.
-
The addition of a non-nucleophilic base like triethylamine or DIPEA is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Performing the initial addition at 0 °C helps to control the exothermic reaction and minimize side product formation.
Protocol 2: Synthesis of Urea Derivatives via Isocyanate Reaction
Urea moieties are important hydrogen bond donors and acceptors, frequently found in kinase inhibitors that target the ATP-binding site.
Reaction Scheme:
General Urea Synthesis Workflow
Materials:
-
This compound
-
Desired isocyanate (e.g., phenyl isocyanate, methyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
Concentration and Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by recrystallization or flash column chromatography to obtain the pure urea derivative.
Trustworthiness of the Protocol: This protocol is highly reliable due to the generally clean and high-yielding nature of the reaction between primary amines and isocyanates. The reaction typically proceeds to completion without the need for a catalyst or external heating, minimizing the formation of byproducts.
Protocol 3: Synthesis of Sulfonamide Derivatives
The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, acting as a bioisostere for carboxylic acids and participating in crucial hydrogen bonding interactions with biological targets.[4]
Reaction Scheme:
General Sulfonamide Synthesis Workflow
Materials:
-
This compound
-
Desired sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to afford the pure sulfonamide derivative.
Authoritative Grounding: The synthesis of sulfonamides from sulfonyl chlorides and amines is a classical and well-documented transformation in organic chemistry. The use of a base is essential to neutralize the generated HCl and to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.
Characterization of Synthesized Inhibitors
The structural integrity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent modifications. | Appearance of new signals corresponding to the added moiety (e.g., aromatic protons from benzoyl group, NH proton of urea) and shifts in the signals of the starting material's aromatic ring. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product. | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the synthesized inhibitor. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity (>95%). |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Appearance of characteristic stretching frequencies for the newly formed amide (C=O stretch around 1650 cm⁻¹), urea (C=O stretch around 1640 cm⁻¹), or sulfonamide (S=O stretches around 1350 and 1160 cm⁻¹). |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust foundation for the synthesis of diverse libraries of potential inhibitors using this compound as a versatile starting material. By systematically varying the acyl chloride, isocyanate, or sulfonyl chloride, researchers can rapidly generate a multitude of novel chemical entities for biological screening. Subsequent deprotection of the Boc group opens up further avenues for diversification, allowing for the introduction of additional functionalities to optimize potency, selectivity, and pharmacokinetic properties. The strategic application of this building block, coupled with the reliable synthetic methodologies presented, will undoubtedly accelerate the discovery of next-generation therapeutics.
References
-
Ito, A., et al. (2010). Novel synthesis of ureas: application of t-butylureas. Chemical and Pharmaceutical Bulletin, 58(5), 702-706. [Link]
-
Supuran, C. T., et al. (2009). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 19(5), 585-604. [Link]
-
Zarudnitskii, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6289. [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2024, 101, 382-401. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(35), 29469-29476. [Link]
- Google Patents.
-
RSC Advances. Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. [Link]
-
PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
Semantic Scholar. A Practical Method for Synthesizing Iptacopan. [Link]
- Google Patents. Pyrrolidine derivatives and method of synthesizing these. US20040236118A1.
- Google Patents. Synthesis of pyrrolidine compounds. EP2468724B1.
-
ACS Publications. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. [Link]
- Google Patents. Method for Producing Sulfonyl Chloride Compound. US20170008874A1.
-
PubMed Central. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]
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- 4. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for characterizing tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate derivatives
An In-Depth Guide to the Analytical Characterization of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate Derivatives
Introduction: The Strategic Importance of Characterizing Pyrrolidine Intermediates
The this compound scaffold is a key structural motif in modern medicinal chemistry. As a versatile building block, its derivatives are integral to the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The purity, identity, and stability of these intermediates are not merely procedural checks; they are foundational to the success of a drug development campaign. An impure or misidentified intermediate can lead to failed synthetic steps, compromised biological data, and significant delays in the pipeline.
This guide provides a comprehensive overview of the essential analytical methods required to fully characterize this class of molecules. Moving beyond simple procedural lists, we delve into the causality behind methodological choices, offering protocols that are both robust and self-validating. The aim is to equip researchers with the expertise to generate reliable, high-quality analytical data that meets the stringent requirements of pharmaceutical development.[3][4]
Structural Elucidation and Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis in organic chemistry. It provides unambiguous, atom-level information about the molecular structure, making it the definitive method for identity confirmation. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Principle of the Technique
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing chemists to map the connectivity and stereochemistry of a molecule.
Application: Confirming Key Structural Features
For this specific scaffold, ¹H NMR is used to confirm the presence and relative arrangement of all key proton-containing groups. The most diagnostic signal is that of the tert-butyloxycarbonyl (Boc) protecting group.[5]
-
Boc Group: A large, sharp singlet integrating to nine protons, typically appearing in the upfield region (δ 1.4-1.5 ppm). Its presence is a clear indicator of successful amine protection.[5]
-
Aromatic Protons: The protons on the aminophenoxy ring typically appear as a set of doublets (an AA'BB' system) in the aromatic region (δ 6.5-7.5 ppm), confirming the substitution pattern.
-
Pyrrolidine Ring Protons: These protons appear as a series of complex multiplets in the region of δ 2.0-4.0 ppm. Their specific shifts and coupling patterns can provide information about the ring's conformation and the stereochemistry at the 3-position.[6]
-
Amine Protons: The -NH₂ protons of the aniline moiety will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expert Insight: Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve many organic compounds. However, if hydrogen bonding is expected to be significant or if the compound has limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative and will help in observing exchangeable protons like N-H.
-
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration, particularly for the sharp Boc singlet.[7]
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[5]
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign all signals to the structure.
-
Data Presentation: Expected ¹H NMR Signals
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |
| Boc Group (-C(CH₃)₃) | ~ 1.45 | Singlet (s) | 9H | Highly diagnostic, sharp signal in an uncrowded region.[5] |
| Pyrrolidine CH₂ | ~ 2.0 - 2.3 | Multiplet (m) | 2H | Protons on the carbon not bearing the phenoxy group. |
| Pyrrolidine N-CH₂ | ~ 3.3 - 3.8 | Multiplet (m) | 4H | Protons adjacent to the carbamate nitrogen. |
| Pyrrolidine O-CH | ~ 4.7 - 4.9 | Multiplet (m) | 1H | Proton on the carbon bearing the phenoxy group. |
| Aromatic C-H | ~ 6.6 - 6.9 | Doublet (d) | 4H | Protons on the aminophenoxy ring, often appearing as two distinct doublets. |
| Amine (-NH₂) | ~ 3.5 - 5.0 | Broad Singlet (br s) | 2H | Chemical shift is variable; may exchange with D₂O. |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural confirmation via NMR spectroscopy.
Purity Assessment and Impurity Profiling by Chromatography
Chromatographic methods are essential for separating the main compound from impurities, starting materials, and by-products. For pharmaceutical intermediates, HPLC is the gold standard for purity determination, while LC-MS is unparalleled for impurity identification.
High-Performance Liquid Chromatography (HPLC)
Principle of the Technique
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For molecules like this compound, which are moderately polar, reversed-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase) is the method of choice.[8]
Application: Quantifying Purity
The primary goal of the HPLC method is to provide a quantitative measure of the analyte's purity, typically expressed as a percentage of the total peak area in the chromatogram. It is critical for batch release and for monitoring the stability of the compound over time.[9]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile/Water).
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Expert Insight: The conditions below provide a robust starting point. The gradient is designed to first elute any polar impurities before ramping up the organic solvent concentration to elute the main compound and any less polar impurities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the basic amine functionality.
-
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10% to 95% B over 15 minutes, hold 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (for the phenoxy chromophore) |
| Injection Volume | 10 µL |
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10] Key validation parameters include specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[]
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of the Technique
LC-MS combines the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry.[12] After compounds elute from the LC column, they enter an ionization source (typically Electrospray Ionization, ESI) where they are charged. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information.
Application: Identity Confirmation and Impurity Identification
While HPLC-UV tells you if impurities are present, LC-MS tells you what they might be. It provides definitive confirmation of the target compound's molecular weight and is the most powerful tool for proposing structures for unknown impurities, such as reaction by-products or degradants.[13]
Experimental Protocol: LC-MS
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole for simple MW confirmation or a QTOF/Orbitrap for high-resolution mass analysis).
-
Chromatographic Conditions:
-
The HPLC method described above is a good starting point.
-
Expert Insight: For MS detection, it is critical to replace TFA with an MS-friendly acid like formic acid (0.1%). TFA is a strong ion-pairing agent that can significantly suppress the signal in the ESI source. Formic acid provides good chromatography while being volatile and compatible with MS detection.
-
-
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | 100 - 800 m/z |
| Expected Ion | [M+H]⁺ = 279.17 for C₁₅H₂₂N₂O₃ |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | ~120 °C |
-
Data Interpretation: The primary output is a mass spectrum for each peak in the chromatogram.
-
Confirm the main peak shows the expected [M+H]⁺ ion.
-
Analyze the mass spectra of impurity peaks to hypothesize their structures (e.g., an ion at m/z 179.12 could correspond to the loss of the Boc group).
-
Elemental Analysis: Fundamental Compositional Verification
Principle of the Technique
Elemental analysis (or combustion analysis) determines the mass fraction of carbon, hydrogen, and nitrogen in a pure organic sample. The sample is combusted in an oxygen-rich atmosphere, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Application: Confirming Empirical Formula
This technique provides fundamental proof of a compound's elemental composition and purity.[14][15] For a newly synthesized compound, a successful elemental analysis that matches the theoretical values is strong evidence supporting the proposed structure. It is a key requirement for publications and regulatory submissions.
Protocol and Data Interpretation
-
Sample Preparation: A highly pure, dry sample (3-5 mg) is required. Any residual solvent or moisture will lead to inaccurate results.
-
Analysis: The sample is analyzed using a commercial CHN analyzer.
-
Data Evaluation: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.
-
Trustworthiness: The universally accepted criterion for a successful analysis is that the found values must be within ±0.4% of the calculated values.
-
| Element | Calculated for C₁₅H₂₂N₂O₃ | Acceptable Range | Found (%) |
| Carbon (C) | 64.73% | 64.33% - 65.13% | [Experimental Value] |
| Hydrogen (H) | 7.97% | 7.57% - 8.37% | [Experimental Value] |
| Nitrogen (N) | 10.06% | 9.66% - 10.46% | [Experimental Value] |
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Validation of Impurity Methods, Part II. LCGC North America.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. TechnoBridge.
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Analytical method validation: A brief review.
- Determining Elemental Impurities in Pharmaceuticals using USP/ICH Methodology & ICP-MS. Agilent.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Pharmaceutical Elemental Impurities Analysis. BOC Sciences.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cycl
- (R)-tert-Butyl 3-(aminomethyl)
- tert-butyl (3R,4R)
- Synthesis of Boc-protected bicycloproline.
- tert-Butyl carbam
- 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI.
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Supporting Inform
- Current Developments in LC-MS for Pharmaceutical Analysis. KU Leuven.
- tert-Butyl 3-aminopyrrolidine-1-carboxyl
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
- Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection. PubMed.
- Identification of phase I and II metabolites of the new designer drug α‐pyrrolidinohexiophenone (α‐PHP) in human urine by liquid chromatography quadrupole time‐of‐flight mass spectrometry (LC‐QTOF‐MS). R Discovery.
Sources
- 1. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 2. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 15. smithers.com [smithers.com]
Application Note & Scale-Up Protocol: Synthesis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Introduction
Tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a crucial bifunctional building block in modern medicinal chemistry and drug development. Its structure incorporates a protected pyrrolidine ring, a common motif in many biologically active molecules, and an aniline moiety, which serves as a versatile handle for further chemical elaboration.[1][2] This combination makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents, including kinase inhibitors and other targeted therapies.[3]
This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound. The synthetic strategy is designed for multi-gram to kilogram production, emphasizing process safety, efficiency, and control of critical quality attributes. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Overall Synthetic Strategy
The synthesis proceeds via a two-step sequence starting from commercially available (R)- or (S)-N-Boc-3-hydroxypyrrolidine. The choice of chirality will depend on the desired stereochemistry of the final target molecule.
-
Step 1: Mitsunobu Reaction. An aryl ether linkage is formed between N-Boc-3-hydroxypyrrolidine and 4-nitrophenol. The Mitsunobu reaction is selected for its mild conditions and high reliability in forming C-O bonds with complete inversion of stereochemistry at the secondary alcohol center.[4][5] This stereospecificity is a critical advantage for producing enantiomerically pure drug intermediates.[6]
-
Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is selectively reduced to the corresponding primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is highly efficient, clean, and standard practice for nitro group reductions in industrial settings.
Process Workflow Diagram
Caption: Mitsunobu reaction for aryl ether formation.
Materials and Equipment
| Reagent/Material | M.W. | Amount (Scale: 50 g) | Moles | Eq. | CAS No. |
| (R)-N-Boc-3-hydroxypyrrolidine | 187.23 | 50.0 g | 0.267 | 1.0 | 109431-87-0 |
| 4-Nitrophenol | 139.11 | 40.8 g | 0.293 | 1.1 | 100-02-7 |
| Triphenylphosphine (PPh₃) | 262.29 | 84.1 g | 0.321 | 1.2 | 603-35-0 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 64.9 g (64 mL) | 0.321 | 1.2 | 2446-83-5 |
| Anhydrous Tetrahydrofuran (THF) | - | 1000 mL | - | - | 109-99-9 |
| Ethyl Acetate (EtOAc) | - | ~1500 mL | - | - | 141-78-6 |
| Heptane | - | ~1000 mL | - | - | 142-82-5 |
| Saturated NaCl solution (Brine) | - | ~500 mL | - | - | - |
Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, thermocouple, nitrogen inlet, addition funnel, rotary evaporator.
Detailed Protocol
-
Inert Atmosphere Setup: Assemble the 3 L flask with a mechanical stirrer, thermocouple, and nitrogen inlet. Purge the vessel with nitrogen for 20-30 minutes. All glassware must be oven-dried.
-
Reagent Charging: To the flask, add (R)-N-Boc-3-hydroxypyrrolidine (50.0 g), 4-nitrophenol (40.8 g), and triphenylphosphine (84.1 g). Add 1000 mL of anhydrous THF. Stir the mixture at room temperature (20-25 °C) until all solids dissolve, forming a pale yellow solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
DIAD Addition: Add DIAD (64.9 g) to an addition funnel. Add it dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic. A color change to a deep orange/red is typically observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: 30% Ethyl Acetate in Heptane. Rf (product) ≈ 0.4.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure on a rotary evaporator to remove the THF.
-
To the resulting viscous oil, add 1000 mL of Ethyl Acetate and stir. This may cause some of the triphenylphosphine oxide byproduct to precipitate.
-
Wash the organic layer sequentially with 2 x 250 mL of 1 M NaOH (to remove excess 4-nitrophenol), 2 x 250 mL of water, and 1 x 250 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain a thick oil or semi-solid.
-
-
Purification (Crystallization):
-
The primary byproducts are triphenylphosphine oxide and the DIAD-hydrazine derivative, which can make direct crystallization challenging. A preliminary purification may be necessary.
-
Scale-up Purification: Dissolve the crude material in a minimal amount of hot isopropanol (~200 mL). Slowly add heptane (~800 mL) while stirring until the solution becomes cloudy. Cool the mixture to 0-5 °C and stir for 4-6 hours to induce crystallization.
-
Filter the resulting solid, wash the cake with cold heptane (2 x 100 mL), and dry under vacuum at 40 °C to a constant weight.
-
In-Process Controls and Expected Results
| Parameter | Specification | Method |
| Reaction Temperature | 0-10 °C during addition | Thermocouple |
| Reaction Completion | <2% starting alcohol remaining | HPLC/TLC |
| Appearance | Yellow to pale orange solid | Visual |
| Expected Yield | 75-85% | - |
| Purity | >97% | HPLC |
PART 2: Synthesis of this compound
This final step is a straightforward catalytic hydrogenation to reduce the nitro group to the target aniline. The handling of the pyrophoric Pd/C catalyst is the most critical safety consideration.
Reaction Scheme
Caption: Catalytic hydrogenation of the nitro intermediate.
Materials and Equipment
| Reagent/Material | M.W. | Amount (Scale: 65 g) | Moles | CAS No. |
| tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | 308.33 | 65.0 g | 0.211 | 315703-91-8 |
| 10% Palladium on Carbon (50% wet) | - | 3.25 g (5 wt%) | - | 7440-05-3 |
| Ethanol (EtOH), 200 proof | - | 650 mL | - | 64-17-5 |
| Celite® (Diatomaceous earth) | - | ~20 g | - | 61790-53-2 |
Equipment: Hydrogenation reactor (e.g., Parr shaker), filtration apparatus, rotary evaporator.
Detailed Protocol
-
Reactor Setup: Charge the hydrogenation reactor with a solution of the nitro-intermediate (65.0 g) in ethanol (650 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (3.25 g). CAUTION: The catalyst is pyrophoric and must not be allowed to dry in the presence of air or other flammable materials. Handle as a slurry.
-
Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and venting (repeat 3 times). Then, purge with hydrogen gas by pressurizing to ~50 psi and venting (repeat 3 times).
-
Reaction Execution: Pressurize the reactor to 50 psi with hydrogen and begin vigorous stirring. The reaction is typically exothermic, and a slight temperature rise may be observed. Maintain the temperature at 20-30 °C. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).
-
Reaction Monitoring: Monitor by TLC or HPLC to confirm the disappearance of the starting material.
-
Catalyst Filtration (Critical Step):
-
Once complete, depressurize the reactor and carefully purge the headspace with nitrogen (repeat 5 times).
-
Prepare a filter pad of Celite® (~1 cm thick) in a Büchner funnel and wet it with ethanol. Crucially, ensure the Celite® pad is kept wet with solvent throughout the filtration process.
-
Filter the reaction mixture through the Celite® pad under a nitrogen blanket if possible.
-
Rinse the reactor with additional ethanol (~100 mL) and pass it through the filter cake to ensure complete transfer.
-
Wash the filter cake with more ethanol (2 x 50 mL).
-
Immediately transfer the wet catalyst and Celite® pad into a container filled with water for safe storage and subsequent disposal. DO NOT ALLOW THE CATALYST TO DRY.
-
-
Isolation: Concentrate the filtrate on a rotary evaporator to remove the ethanol. The product is typically obtained as an off-white to light brown solid of high purity.
-
Purification (Optional): If necessary, the product can be recrystallized from a suitable solvent like ethyl acetate/heptane to improve purity and color.
In-Process Controls and Expected Results
| Parameter | Specification | Method |
| Hydrogen Pressure | 50 psi | Pressure Gauge |
| Reaction Completion | <1% starting material remaining | HPLC/TLC |
| Appearance | Off-white to light brown solid | Visual |
| Expected Yield | 90-98% | - |
| Purity | >98% | HPLC |
| Final Product M.W. | 278.35 | - |
Hazard and Risk Assessment
| Hazard | Associated Step(s) | Risk | Mitigation Measures |
| DIAD | Step 1 | Potentially explosive, toxic, skin/eye irritant. | Handle in a well-ventilated fume hood. Avoid heat, shock, and friction. Add dropwise to control exotherm. Wear appropriate PPE (gloves, safety glasses, lab coat). |
| Triphenylphosphine | Step 1 | Skin and respiratory irritant. | Handle in a fume hood. Avoid creating dust. |
| Anhydrous THF | Step 1 | Highly flammable, peroxide former. | Use in a fume hood away from ignition sources. Use freshly opened bottles or test for peroxides. |
| Catalytic Hydrogenation | Step 2 | Fire/explosion risk from H₂ gas. Pyrophoric catalyst. | Use a properly rated hydrogenation reactor. Ensure proper purging procedures. Handle catalyst as a wet slurry and never allow it to dry in air. |
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. The process leverages a stereospecific Mitsunobu reaction followed by a clean and efficient catalytic hydrogenation. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce this key intermediate in high yield and purity, facilitating the advancement of pharmaceutical discovery and development pipelines.
References
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate for the Synthesis of Targeted Drug Delivery Constructs
Introduction: The Critical Role of Linker Design in Targeted Therapeutics
Targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), have revolutionized modern medicine by offering a mechanism to deliver potent therapeutic agents directly to diseased cells, thereby maximizing efficacy and minimizing systemic toxicity.[1][2][3] An ADC's architecture is tripartite, comprising a targeting moiety (typically a monoclonal antibody), a cytotoxic payload, and a chemical linker that bridges the two.[4][] The linker is not merely a passive spacer; it is a critical component that dictates the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release at the target site.[][6]
This guide focuses on the application of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate , a versatile heterobifunctional building block, in the rational design and synthesis of linkers for targeted drug delivery systems. Its unique structure offers orthogonal chemical handles that enable a controlled, sequential conjugation strategy, which is paramount for producing homogeneous and well-defined bioconjugates. We will explore the causality behind its use and provide detailed protocols for its incorporation into a model ADC construct, from initial payload attachment to final bioconjugation and characterization.
Molecular Overview and Rationale for Use
The efficacy of This compound in constructing sophisticated linker systems stems from its distinct chemical functionalities.
-
Aromatic Amine (-NH₂): The aniline moiety serves as a nucleophilic handle for the stable attachment of a payload drug, typically through an amide bond formation. Its reactivity is distinct from aliphatic amines, allowing for selective conjugation.
-
Boc-Protected Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is exceptionally stable under a wide range of reaction conditions used for payload attachment but can be cleanly and efficiently removed under acidic conditions.[7][8] This orthogonality is the cornerstone of a controlled, stepwise synthesis.
-
Phenoxy-Pyrrolidine Core: This segment acts as a rigid spacer, providing a defined distance between the antibody and the payload. This separation can be crucial for mitigating steric hindrance at the antigen-binding site and can influence the overall solubility and aggregation propensity of the final ADC.[9]
Caption: General workflow for constructing an ADC using the bifunctional linker.
Experimental Protocols
The following protocols provide a detailed methodology for each stage of the synthesis.
Protocol 1: Payload Conjugation to Linker
Objective: To covalently attach a carboxylate-containing payload to the aromatic amine of this compound via a stable amide bond.
Causality: This initial step creates the "warhead" portion of the ADC. Performing this synthesis before antibody involvement allows for the use of standard organic solvents and purification techniques like column chromatography, which are incompatible with large proteins. We use EDC/s-NHS coupling chemistry, a robust and high-yield method for forming amide bonds from carboxylic acids and primary amines.
Materials:
-
This compound
-
Payload-COOH (e.g., a cytotoxic drug with a carboxylic acid handle)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Payload-COOH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the solution. Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour to form the NHS-ester.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq).
-
Add the solution of the linker precursor to the activated payload solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., hexanes/EtOAc or DCM/MeOH) to yield the pure Boc-Linker-Payload conjugate.
-
Confirm the structure and purity by ¹H NMR and LC-MS.
Protocol 2: Boc Group Deprotection
Objective: To remove the Boc protecting group from the pyrrolidine nitrogen of the Boc-Linker-Payload conjugate, exposing the secondary amine for subsequent conjugation.
Causality: The Boc group is an acid-labile protecting group. [7]Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group through an acid-catalyzed elimination mechanism, generating a stable tert-butyl cation and a carbamic acid intermediate that rapidly decarboxylates. [8]Dichloromethane (DCM) is used as a solvent as it is inert to TFA and effectively solubilizes the conjugate.
Sources
- 1. A Review: Targeted Drug Delivery System [ijraset.com]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. tijer.org [tijer.org]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Welcome to the technical support guide for tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS: 862874-75-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this versatile building block. The guidance herein is designed to address common purification challenges, ensuring you achieve the desired purity and yield for your downstream applications.
Introduction to the Molecule and Its Challenges
This compound is a bifunctional molecule featuring a Boc-protected pyrrolidine ring linked to an aniline moiety via an ether bond. This structure presents a unique set of purification challenges:
-
Polarity Dichotomy: The molecule possesses both a highly lipophilic tert-butoxycarbonyl (Boc) group and a polar, basic aniline group. This amphipathic nature can lead to problematic behavior during chromatography, such as streaking or poor separation.
-
Oxidative Instability: The aniline functional group is susceptible to oxidation, which can form colored impurities that are often difficult to remove.
-
Acid Lability: The Boc protecting group is sensitive to acidic conditions and can be prematurely cleaved, leading to undesired byproducts.[1][2][3]
-
Synthetic Byproducts: Typical synthetic routes, such as the Williamson ether synthesis, can result in characteristic impurities that may co-elute with the desired product.[4][5][6]
This guide will equip you with the knowledge to anticipate and overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound? A: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect it from light and moisture. The aniline moiety is prone to air oxidation, which can lead to discoloration over time.
Q2: My compound has turned yellow/brown. Can it still be used? A: Discoloration typically indicates the formation of oxidative impurities from the aniline group. While minor discoloration may not impact all applications, it is a sign of reduced purity. For sensitive downstream reactions, repurification via flash column chromatography is highly recommended. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) during storage for long-term stability.
Q3: Is the Boc group stable during aqueous workup? A: The Boc group is generally stable to basic and neutral aqueous conditions.[1][2] However, it is highly sensitive to acid. Avoid acidic workup conditions (pH < 4). If an acid wash is necessary to remove basic impurities, use a dilute, weak acid (e.g., 1% citric acid) and minimize contact time, preferably at low temperatures (0-5°C).
Q4: What is the expected Rf value in thin-layer chromatography (TLC)? A: The Rf value is highly dependent on the solvent system. A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. In a 30:70 (v/v) ethyl acetate/hexanes system, the product typically exhibits an Rf of 0.2-0.3. The aniline group can cause tailing on silica gel; adding a small amount of triethylamine (~0.5%) to the eluent can help create sharper spots.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound.
Problem 1: Low Purity After Flash Column Chromatography (Persistent Impurities)
Symptom: HPLC or NMR analysis shows significant impurities remaining after purification by standard silica gel chromatography.
Potential Causes & Solutions:
-
Cause A: Co-eluting Synthetic Byproducts. The Williamson ether synthesis, a common route to this molecule, can generate O-alkylation and N-alkylation byproducts, as well as unreacted starting materials (4-aminophenol and the pyrrolidine electrophile).[4][6][7] These may have similar polarities to the product.
-
Solution: Optimize the chromatography solvent system. A shallow gradient elution is often more effective than an isocratic one. Start with a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. See the detailed protocol in Section 4.1 .
-
-
Cause B: On-Column Degradation. The slightly acidic nature of standard silica gel can cause partial cleavage of the Boc group, especially with prolonged exposure.
-
Solution 1: Use deactivated or neutral silica gel. You can prepare this by slurrying the silica gel in the starting eluent containing 1% triethylamine, then packing the column.
-
Solution 2: Minimize the purification time. Load the crude material in a concentrated band and run the column efficiently without interruption.
-
-
Cause C: Oxidative Degradation on the Column. Air exposure during a long chromatography run can oxidize the aniline group.
-
Solution: Degas your solvents before use. If possible, maintain a slight positive pressure of nitrogen or argon over the column during the run.
-
Problem 2: Product "Oiling Out" or Failing to Crystallize
Symptom: The purified product, which appears clean by TLC or HPLC, remains a viscous oil or gum and does not solidify upon solvent removal.
Potential Causes & Solutions:
-
Cause A: Residual Solvent. High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove and may keep the product in an amorphous state.
-
Solution: After rotary evaporation, subject the oil to high vacuum (<<1 mmHg) for several hours, possibly with gentle heating (30-40°C). Co-evaporation with a lower-boiling solvent like toluene or dichloromethane can also help azeotropically remove residual high-boiling solvents.
-
-
Cause B: Polymorphism or Amorphous Nature. Some organic molecules inherently exist as stable oils or amorphous solids at room temperature.
-
Solution 1 (Recrystallization): Attempt recrystallization from a binary solvent system. A good starting point is dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly adding a poor solvent (e.g., hexanes, heptane) until turbidity appears. Allow the solution to slowly cool to induce crystallization. See the protocol in Section 4.2 .
-
Solution 2 (Trituration): Add a poor solvent (like hexanes or diethyl ether) to the oil and stir or sonicate vigorously. This can sometimes induce precipitation of a solid.
-
Problem 3: Low Yield After Purification
Symptom: The isolated yield of the purified product is significantly lower than expected based on the crude reaction mixture.
Potential Causes & Solutions:
-
Cause A: Incomplete Extraction During Workup. The molecule's dual polarity can lead to partitioning into both aqueous and organic layers, especially if the pH is not controlled.
-
Solution: During the aqueous workup, ensure the aqueous layer is neutral or slightly basic (pH 7-8) to keep the aniline group in its free base form, maximizing its solubility in the organic layer. Extract multiple times (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery.
-
-
Cause B: Product Loss on Silica Gel. The polar aniline and carbamate groups can interact strongly with the silica surface, leading to irreversible adsorption or streaking, especially if the crude material is highly impure.
-
Solution: Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This ensures a more uniform application. Alternatively, for very polar crude mixtures, consider using reverse-phase (C18) chromatography.
-
-
Cause C: Premature Boc Deprotection. Accidental exposure to acidic conditions during workup or purification will cleave the Boc group, leading to the formation of 3-(4-aminophenoxy)pyrrolidine, which has very different properties and is often lost to the aqueous phase or remains on the silica column.
-
Solution: Rigorously maintain neutral or basic conditions throughout the entire process. Buffer your aqueous layers if necessary. Use triethylamine-treated silica gel for chromatography as described previously.[1]
-
Key Purification Protocols
Protocol: Optimized Flash Column Chromatography
This protocol is designed to maximize separation from common impurities while minimizing on-column degradation.
-
Column Preparation:
-
Choose an appropriate column size (aim for a crude material to silica gel ratio of 1:30 to 1:50 by weight).
-
Prepare the mobile phase. Eluent A: Hexanes; Eluent B: Ethyl Acetate with 0.5% Triethylamine (v/v).
-
Slurry pack the column using 5% Ethyl Acetate in Hexanes. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively (recommended): Dissolve the crude product, add a small amount of silica gel (approx. 2x the weight of the crude material), and evaporate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with 10% Eluent B in Eluent A.
-
Run a shallow gradient, increasing the concentration of Eluent B by 5% every 2-3 column volumes.
-
Monitor the fractions by TLC (staining with potassium permanganate or UV light). The product typically elutes at around 25-35% Eluent B.
-
-
Fraction Pooling & Concentration:
-
Combine the pure fractions as identified by TLC.
-
Concentrate using a rotary evaporator with a bath temperature below 40°C to prevent thermal degradation.
-
Protocol: Recrystallization for Final Polishing
-
Solvent Selection:
-
Dissolve the oily or semi-pure solid product in a minimal amount of a warm solvent in which it is highly soluble (e.g., isopropanol, ethyl acetate, or acetone).
-
Slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexanes or heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
Add a drop or two of the good solvent to redissolve the precipitate.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in a refrigerator or freezer (2-8°C) for several hours.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under high vacuum.
-
Visualization of Workflows
Troubleshooting Flowchart for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Storage | 2-8°C, under inert gas, protected from light | Prevents oxidation of the aniline group and ensures long-term stability. |
| Workup pH | 7-9 (Neutral to slightly basic) | Ensures the aniline is in its free base form for efficient extraction into organic solvents. |
| Chromatography Stationary Phase | Silica Gel (can be neutralized with 0.5-1% Et3N) | Standard choice, but neutralization prevents Boc deprotection on acidic sites. |
| Chromatography Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Provides good separation of the product from both more and less polar impurities. |
| Evaporation Temperature | < 40°C | The Boc group can be thermally labile; lower temperatures prevent degradation. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Boc-protection and chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Welcome to the technical support center for the Boc deprotection of tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. The following information is structured in a question-and-answer format to directly address specific issues you may face in the lab.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the Boc deprotection of my aminophenoxy pyrrolidine substrate?
A1: The most common source of side products is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic sites on your molecule, leading to undesired byproducts.[1][2] A common indicator of this side reaction is a mass increase of +56 Da in your byproducts.[2]
Q2: Which parts of my molecule are most susceptible to alkylation by the tert-butyl cation?
A2: For this compound, the primary sites vulnerable to alkylation are the electron-rich aromatic ring of the aminophenoxy group and the newly deprotected secondary amine of the pyrrolidine ring. The aniline nitrogen, once deprotected, can also be a target.
Q3: What are scavengers, and how can they prevent these side reactions?
A3: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation.[1] They react with the carbocation faster than the sensitive parts of your substrate, preventing unwanted side reactions.[1] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[1][2]
Q4: My Boc deprotection appears incomplete. What are the common reasons for this?
A4: Incomplete deprotection can stem from several factors:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low.[2]
-
Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.[2][3]
-
Moisture: Water contamination can reduce the effective concentration of the acid.[3]
-
Solvent Choice: The solvent must fully dissolve both your substrate and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[3]
Q5: How can I effectively monitor the progress of my deprotection reaction?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to track the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[3][4] Staining the TLC plate with ninhydrin can be very helpful as it reacts with the newly formed primary or secondary amine to produce a distinct color.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[4][6]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Boc deprotection of this compound.
Issue 1: Incomplete Reaction - Starting Material Persists
| Potential Cause | Recommended Solution | Rationale |
| Insufficient acid concentration or equivalents.[2] | Increase the amount of acid (e.g., use neat TFA or a higher concentration in DCM). | Ensures complete protonation of the Boc group, driving the reaction forward. |
| Inadequate reaction time or temperature.[2][3] | Extend the reaction time and monitor by TLC. Gentle warming (30-40°C) can be considered.[3] | Deprotection is a kinetic process; some substrates require more time or energy to react completely. |
| Moisture in the reaction.[3] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can compete with the substrate for the acid, reducing its effectiveness.[3] |
| Poor solubility of the substrate. | Choose a solvent that effectively dissolves the starting material, such as DCM or 1,4-dioxane. | Proper solvation is crucial for the reagents to interact effectively. |
Issue 2: Formation of Side Products - Unidentified Peaks in LC-MS/TLC Spots
| Potential Cause | Recommended Solution | Rationale |
| tert-butylation of the aromatic ring or amine.[2] | Add a scavenger to the reaction mixture. Common choices include triisopropylsilane (TIS) or anisole. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] | Scavengers are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[1] |
| Degradation of the product under harsh acidic conditions. | Reduce the reaction time or consider a milder deprotection method (see Section IV). | Prolonged exposure to strong acid can lead to decomposition of the desired product. |
| Trifluoroacetylation of the product amine. | If using TFA, this can sometimes occur. A basic workup can often reverse this. Alternatively, using HCl in dioxane can avoid this issue.[7] | The trifluoroacetyl group can be labile under basic conditions. |
Issue 3: Difficult Work-up and Purification
| Potential Cause | Recommended Solution | Rationale | | The product is isolated as a TFA or HCl salt, which can be difficult to handle. | After removing the acid in vacuo, perform a basic workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate or another mild base.[6][8] | This neutralizes the salt and provides the free amine, which may be easier to purify by chromatography. | | The product is highly polar and water-soluble. | After the basic workup, extract the product with a suitable organic solvent. If the product remains in the aqueous layer, consider using a more polar extraction solvent or solid-phase extraction (SPE). | Ensures efficient recovery of the desired compound from the aqueous phase. | | The product is unstable as a free base. | Keep the product as the salt for storage. The salt form is often more stable and less prone to air oxidation. | The protonated amine is less nucleophilic and less susceptible to degradation. |
III. Experimental Protocols
Standard Protocol: TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). To mitigate side reactions, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).[3][6]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[6]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]
-
Alternative Protocol: HCl-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent or use it directly.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6] Alternatively, the solvent can be removed under reduced pressure.[8]
IV. Visual Guides
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: General mechanism of acid-catalyzed Boc deprotection.[9][10]
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting Boc deprotection.
V. References
-
BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation. Retrieved from BenchChem Technical Support.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. Retrieved from BenchChem Technical Support.
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from Fiveable Organic Chemistry.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl. Retrieved from BenchChem Technical Support.
-
Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063–25069.
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines a. Retrieved from ResearchGate.
-
Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5552-5569.
-
Isidro-Llobet, A., et al. (2011). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 13(12), 3020-3023.
-
BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. Retrieved from BenchChem Technical Support.
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(112), 92268-92271.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry.
-
BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Retrieved from BenchChem Technical Support.
-
International Journal of Organic Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 149-152.
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from Semantic Scholar.
-
BenchChem. (2025). Troubleshooting incomplete Boc deprotection. Retrieved from BenchChem Technical Support.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2025). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from ResearchGate.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs. Alternatives. Retrieved from BenchChem Technical Support.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Pyrrolidines 4 with TFA. Retrieved from ResearchGate.
-
PubChem. (n.d.). 4-(1-Methylpyrrolidin-3-yl)oxoaniline. Retrieved from [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]
-
Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Retrieved from
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Technical Support Center: Alternative Catalysts for the Synthesis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Introduction: The synthesis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a critical step in the development of numerous pharmaceutical agents. The formation of the key C–O ether bond is typically achieved via transition-metal-catalyzed cross-coupling reactions. While palladium-based systems, such as the Buchwald-Hartwig amination, have been extensively used, challenges related to cost, catalyst stability, and residual metal contamination drive the need for alternative, robust catalytic systems.[1] This guide provides in-depth troubleshooting advice and explores viable alternative catalysts to empower researchers in optimizing this crucial synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Palladium-catalyzed C–O coupling (Buchwald-Hartwig type) is giving low yields. What are the most common causes and how can I troubleshoot them?
Low conversion in Buchwald-Hartwig reactions is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to low yields in Palladium-catalyzed C–O couplings. Here is a breakdown of common culprits and solutions:
-
Catalyst System Integrity:
-
Palladium Source: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are used, they require in situ reduction to the active Pd(0) state, which can be inefficient.[2] Air-stable palladium precatalysts (e.g., G3-XPhos, G4-DavePhos) are often superior as they cleanly and reliably generate the active LPd(0) species upon exposure to the base.[3]
-
Ligand Choice & Degradation: The ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate the rate-limiting reductive elimination step.[3][4][5] Ligands can be sensitive to air and moisture; ensure they are handled under an inert atmosphere. If you suspect ligand oxidation, use a freshly opened bottle or purify the ligand before use.
-
Catalyst Loading: While higher loading can sometimes increase conversion, it may also lead to more side products. A typical starting point is 1-2 mol%, but optimization may be required.[6]
-
-
Reaction Conditions:
-
Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common.[6][7] However, NaOt-Bu can be incompatible with base-sensitive functional groups.[6][8] In such cases, weaker bases like Cs₂CO₃ or K₂CO₃ are preferable, though they may require higher temperatures or longer reaction times.[6] The physical properties of the base (e.g., particle size, solubility) can also impact the reaction rate.[2]
-
Solvent & Solubility: The insolubility of reactants or intermediates is a common, often underestimated, cause of reaction failure.[2] Toluene and dioxane are standard solvents. If solubility is an issue, consider more polar aprotic solvents like CPME or a mixture of solvents. Ensure the solvent is rigorously dried and deoxygenated, as oxygen can deactivate the Pd(0) catalyst.
-
Temperature: C–O couplings often require elevated temperatures (80-110 °C). If you observe starting material decomposition, a lower temperature with a more active catalyst system may be necessary.
-
-
Substrate Issues:
-
Purity: Impurities in your starting materials, tert-Butyl 3-hydroxypyrrolidine-1-carboxylate and the aryl halide (e.g., 4-fluoronitrobenzene followed by reduction), can poison the catalyst. Ensure they are of high purity.
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[2] For less reactive aryl chlorides, a more electron-rich and bulky ligand (like XPhos or t-BuBrettPhos) is often required to facilitate the oxidative addition step.[3][5]
-
Troubleshooting Workflow Diagram
Caption: Systematic workflow for troubleshooting low yields.
Q2: I need to avoid Palladium due to cost and toxicity concerns. What are the most viable Copper-based alternative catalysts?
Answer:
Copper-catalyzed C–O coupling, historically known as the Ullmann condensation, is an excellent alternative to palladium-based methods.[9][10] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern systems operate under much milder conditions.[9][11]
-
Mechanism: The reaction involves a Cu(I) species which reacts with the alcohol and aryl halide.[9] The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the coupling.
-
Modern Catalyst Systems:
-
Cu(I)/Ligand Systems: The most common and effective systems use a Cu(I) salt (e.g., CuI, CuBr) with a nitrogen- or oxygen-based ligand.
-
N-Donor Ligands: 1,10-Phenanthroline and its derivatives are highly effective ligands that accelerate the reaction, allowing for lower temperatures (80-120 °C).[12]
-
O-Donor Ligands: Amino acids like L-proline or β-diketones can also serve as effective ligands, often promoting high yields in polar solvents like DMSO.[12][13]
-
-
Advantages:
-
Cost-Effective: Copper is significantly cheaper and more earth-abundant than palladium.
-
Lower Toxicity: Copper is generally considered less toxic, which is a major advantage in pharmaceutical manufacturing.
-
-
Challenges:
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd(OAc)₂ / XPhos | Toluene, NaOt-Bu, 100 °C | High activity, broad scope | High cost, potential Pd contamination |
| CuI / 1,10-Phenanthroline | DMSO or Dioxane, K₂CO₃, 110 °C | Low cost, low toxicity | Can require higher temperatures |
| CuI / L-Proline | DMSO, K₂CO₃, 90 °C | Inexpensive, readily available ligand | May have narrower substrate scope |
| NiCl₂(dppp) | Dioxane, NaOt-Bu, 100 °C | Cheaper than Pd, unique reactivity | More sensitive to air/moisture |
Table 1. Comparison of common and alternative catalytic systems.
Q3: Are Nickel-catalyzed options viable for this etherification? What are their pros and cons?
Answer:
Yes, nickel catalysis is a rapidly growing field and presents a powerful, cost-effective alternative for cross-coupling reactions.[15]
-
Reactivity: Nickel's unique electronic properties allow it to activate challenging substrates, including aryl chlorides and other C–O based electrophiles.[16][17] The catalytic cycle can involve Ni(0)/Ni(II) or more complex single-electron transfer (SET) pathways.[16]
-
Advantages:
-
Low Cost: Nickel is earth-abundant and much cheaper than palladium.[15]
-
Unique Reactivity: Ni catalysts can sometimes succeed where Pd catalysts fail, especially with less reactive electrophiles.
-
-
Disadvantages & Troubleshooting:
-
Air & Moisture Sensitivity: Ni(0) species are often more sensitive to oxidation than Pd(0). Rigorous inert atmosphere techniques are critical.
-
Ligand Sensitivity: The choice of ligand (e.g., bidentate phosphines like dppp or N-heterocyclic carbenes) is crucial and highly influences the reaction outcome.[15]
-
Reductant Requirement: Many Ni-catalyzed reactions are reductive cross-couplings, requiring a stoichiometric reductant like Zinc or Manganese, which adds a component to the reaction mixture.[17]
-
Catalytic Cycle for C-O Coupling (Buchwald-Hartwig Type)
Caption: Simplified catalytic cycle for Pd-catalyzed C-O coupling.
Q4: Are there any emerging, novel catalytic methods for this transformation?
Answer:
Yes, the field is constantly evolving. One of the most promising areas is photoredox catalysis .
-
Mechanism: These reactions use visible light to generate radical intermediates from alcohols, which can then be coupled with an aryl partner.[18][19][20] This approach often proceeds through different mechanisms than traditional cross-coupling, avoiding direct oxidative addition of the aryl halide to the metal center.[21]
-
Potential Advantages:
-
Extremely Mild Conditions: Reactions often run at room temperature, which is ideal for sensitive or complex substrates.
-
Novel Reactivity: Photoredox catalysis can enable transformations that are difficult or impossible to achieve with thermal methods.
-
-
Current Status: While incredibly powerful, the application of photoredox catalysis to general C–O bond formation is still an active area of research.[19][22] It may require specialized photocatalysts (e.g., Iridium or Ruthenium complexes, or organic dyes) and careful optimization but represents a cutting-edge alternative for challenging syntheses.[20]
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol provides a starting point for a modern Ullmann-type C–O coupling reaction, a robust alternative to palladium-catalyzed methods.
Reaction: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate + 1-iodo-4-nitrobenzene → tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
(Note: The final aminophenoxy product is obtained after a subsequent nitro group reduction step.)
Materials:
-
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq)
-
1-iodo-4-nitrobenzene (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk flask, add CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and 1-iodo-4-nitrobenzene (1.1 eq).
-
Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Stir the mixture vigorously and heat to 110 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether intermediate.
-
The intermediate can then be carried forward to a standard nitro reduction step (e.g., using H₂, Pd/C or SnCl₂) to afford the final product, this compound.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Bui, T., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Combinatorial Chemistry, 4(5), 536-9. [Link]
-
Banoun, C., et al. (2021). Intermolecular C-O Bond Formation with Alkoxyl Radicals: Photoredox-Catalyzed α-Alkoxylation of Carbonyl Compounds. Organic Letters, 23(22), 8926-8930. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
Li, C-J., et al. (2018). Photoredox and cobalt co-catalyzed C(sp2)–H functionalization/C–O bond formation for synthesis of lactones under oxidant- and acceptor-free conditions. Green Chemistry. [Link]
-
Dohi, T., et al. (2006). Copper(II)-Catalyzed O-Arylation of Tertiary Alcohols with Arylbismuth(III) Reagents: A Convenient System for Aryl Transfer. Synthesis, 2006(1), 15-18. [Link]
-
Dagousset, G., et al. (2021). Intermolecular C-O Bond Formation with Alkoxyl Radicals: Photoredox-Catalyzed α-Alkoxylation of Carbonyl Compounds. Organic Letters. [Link]
-
Watson, D.A., et al. (2023). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society. [Link]
-
Banoun, C., et al. (2021). Intermolecular C–O Bond Formation with Alkoxyl Radicals: Photoredox-Catalyzed α-Alkoxylation of Carbonyl Compounds. ResearchGate. [Link]
-
Maiti, D., & Buchwald, S.L. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications. [Link]
-
Bui, T., et al. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Maiti, D., & Buchwald, S.L. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications, 47(30), 8656-8658. [Link]
-
Kapdi, A.R., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Ujaque, G. (2011). Ligand electronic influence in Pd-catalyzed C-C coupling processes. PhD Thesis. [Link]
-
Total Synthesis. (2021). Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube. [Link]
-
Cadu, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Pérez-Rodríguez, M., et al. (2025). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics. [Link]
-
Job, G.E., & Buchwald, S.L. (2002). Copper-Catalyzed Arylation of β-Amino Alcohols. Organic Letters, 4(21), 3703–3706. [Link]
-
Griffin, J.R., et al. (2016). Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). Journal of the American Chemical Society, 138(42), 14066–14075. [Link]
-
University of Illinois Chemistry. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. [Link]
-
Gong, H., et al. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis, 2(2). [Link]
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
ResearchGate. Nickel-catalysed C–N cross-coupling reactions. [Link]
-
ResearchGate. (2025). Copper-Catalyzed Arylation of β-Amino Alcohols. [Link]
-
Doyle Group, UCLA. (2023). Ni Cross-Coupling. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3212-3233. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Ruiz-Castillo, P., & Buchwald, S.L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 862874-75-7). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that its unique structure can present solubility challenges, leading to sluggish reactions, low yields, and reproducibility issues.
This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles. Our approach is rooted in explaining the fundamental principles behind each technique, empowering you to make informed decisions in your experimental design.
Understanding the Solubility Profile
The solubility behavior of this compound is dictated by its distinct structural motifs:
-
Non-Polar Regions: The large, lipophilic tert-butoxycarbonyl (Boc) protecting group and the aromatic phenyl ring dominate the non-polar character of the molecule. These groups favor solubility in less polar organic solvents.
-
Polar Regions: The primary aromatic amine (-NH2) and the ether oxygen are capable of hydrogen bonding, contributing to polarity. The amine group, in particular, is a hydrogen bond donor and acceptor, pushing for solubility in more polar solvents[1].
This "amphiphilic" nature—possessing both polar and non-polar characteristics—is the primary reason it can be challenging to dissolve in a single, pure solvent. The key to success lies in finding a solvent system that can effectively solvate both ends of the molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered by users. Each answer provides a clear rationale and actionable steps.
Q1: My reaction is sluggish or not proceeding at all. How do I know if the poor solubility of the amine is the root cause?
A: Poor solubility is a frequent cause of reaction failure or slow conversion. The first step is a visual inspection of your reaction flask. If you observe a significant amount of suspended solid material that does not diminish as the reaction is intended to proceed, you likely have a solubility problem.[2] Other indicators include:
-
Stalled Reactions: The reaction proceeds to a certain percentage and then stops, as the dissolved portion of the reactant is consumed.
-
Inconsistent Results: Batch-to-batch variability is often traced back to slight differences in dissolution rates.
-
"Crashing Out": The material initially dissolves (perhaps with heating) but precipitates out of solution later, effectively halting the reaction.
If you suspect a solubility issue, do not simply increase the reaction time or add more reagents. Addressing the dissolution of the starting material is the most critical first step.
Q2: What are the best initial solvents to try for reactions like amide couplings with this amine?
A: For common transformations like amide bond formation, starting with a robust polar aprotic solvent is recommended. These solvents are generally effective at solvating a wide range of organic molecules.[3][4] Your primary candidates should be:
-
Dichloromethane (DCM): A good starting point for many room-temperature reactions, though its solvating power for this specific amine may be limited.
-
N,N-Dimethylformamide (DMF): Often the solvent of choice due to its high polarity and ability to dissolve many complex organic molecules.
-
Tetrahydrofuran (THF): A versatile ether-based solvent with moderate polarity.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener, often superior alternative to THF with a higher boiling point and better stability.[5]
It is highly recommended to perform small-scale solubility tests before committing to a large-scale reaction.
Q3: I've tried a recommended solvent like DMF, but my amine is still not fully dissolved. What should I do next?
A: This is a common scenario. If a single solvent isn't sufficient, you should follow a systematic, tiered approach before redesigning the synthesis.
-
Gentle Heating: Increasing the temperature is the most straightforward method to increase solubility. For many reactions, heating to 40-60 °C can dramatically improve dissolution without causing significant degradation. Always ensure your reaction is stable at higher temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process. This is particularly useful for kinetically slow dissolution.
-
Introduce a Co-solvent: This is a powerful and often necessary technique. A co-solvent modifies the overall polarity of the solvent system to better match the needs of your amphiphilic reactant.[2]
Q4: How do I logically select a co-solvent?
A: The principle is to add a miscible solvent with a different polarity to create a more optimal environment.
-
If your amine is poorly soluble in a polar aprotic solvent (e.g., DMF, DMSO): This indicates the non-polar regions are not being sufficiently solvated. Try adding a less polar, miscible co-solvent like Toluene or Dioxane . A 3:1 or 4:1 mixture of DMF:Toluene is a common starting point.
-
If your amine is poorly soluble in a less polar solvent (e.g., Toluene, DCM): This means the polar amine group is the issue. Add a more polar co-solvent like THF , DMF , or NMP to the mixture.
The workflow below provides a visual decision-making process for solvent system optimization.
Caption: Decision tree for troubleshooting poor solubility.
Q5: Are there any non-conventional methods for extremely difficult cases?
A: Yes. When standard solvent systems fail, particularly with crystalline and rigid molecules, more advanced techniques can be employed. One such method is mechanochemistry , which involves running the reaction in the solid state using a ball mill.[6] This solvent-free approach uses mechanical force to drive the reaction and can be highly effective for otherwise insoluble reactants.[7]
Q6: I am performing an aqueous workup. How do I prevent loss of my Boc-protected product?
A: The amphiphilic nature of the product means it may have some solubility in water, leading to yield loss during extraction. To minimize this, wash the organic layer with brine (a saturated aqueous solution of NaCl) .[8] The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous phase, forcing more of your product into the organic layer in a process known as "salting out".[8]
Experimental Protocols & Data
SOP 1: Systematic Solvent Screening for Amide Coupling
This protocol outlines a method for efficiently testing multiple solvent systems for an amide coupling reaction between this compound and a generic carboxylic acid.
-
Setup: Arrange four small reaction vials (e.g., 4 mL vials) with stir bars.
-
Reagents:
-
To each vial, add the carboxylic acid (1.0 eq).
-
To each vial, add this compound (1.1 eq).
-
To each vial, add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
-
Solvent Addition:
-
Vial 1: Add DCM (to 0.2 M).
-
Vial 2: Add DMF (to 0.2 M).
-
Vial 3: Add 2-MeTHF (to 0.2 M).
-
Vial 4: Add a 4:1 mixture of DMF:Toluene (to 0.2 M).
-
-
Reaction & Monitoring: Stir all vials at room temperature. Observe for full dissolution. After 1-2 hours, take a small aliquot from each vial, quench, and analyze by LC-MS or TLC to determine which system provides the best conversion.
Caption: Workflow for parallel solvent screening.
Data Summary: Solvent Properties
The table below summarizes key properties of recommended solvents to aid in your selection process.
| Solvent | Polarity (Relative) | Boiling Point (°C) | Common Use Cases & Notes |
| DCM | Medium | 40 | Good for room temp reactions. Volatile. |
| THF | Medium-High | 66 | General purpose ether. Can form peroxides. |
| 2-MeTHF | Medium | 80 | Greener alternative to THF with higher BP.[5] |
| Acetonitrile | High | 82 | Polar aprotic, good for a range of reactions. |
| Dioxane | Medium | 101 | Higher boiling ether, often a good co-solvent. |
| Toluene | Low | 111 | Apolar co-solvent to reduce overall polarity. |
| DMF | Very High | 153 | Excellent dissolving power, but high BP can complicate removal. |
| NMP | Very High | 202 | Similar to DMF, even higher boiling point. |
| DMSO | Very High | 189 | Powerful solvent, but can be reactive and difficult to remove. |
References
-
MacMillan, D., Murray, J., & Sneddon, H. F. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Dunn, P. J., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 14(1), 193-199. [Link]
-
University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Pure, University of Strathclyde. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Asia Research News. [Link]
-
ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]
-
Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. Solubility of Things. [Link]
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH National Library of Medicine. [Link]
-
ResearchGate. (2019). How can we conduct reactions for insoluble materials?. ResearchGate. [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp on Reddit. [Link]
-
Reddit. (2015). Solutions popular for dissolving organic matter other than the Piranha Solution?. r/chemistry on Reddit. [Link]
-
Reddit. (2025). Solubility of 4-Aminophenol & 3-Nitrobenzaldehyde in Ethyl Acetate. r/chemistry on Reddit. [Link]
-
National Institutes of Health. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem, NIH. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary Chemistry. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
analytical techniques to detect impurities in tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Welcome to the technical support center for the analytical characterization of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this critical pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges you may encounter during your experiments.
I. Understanding the Analyte and Potential Impurities
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation.[1][2]
Common types of impurities to consider:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and reagents. For instance, residual 3-hydroxypyrrolidine or 4-nitrophenol could be present.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation Products: Formed during manufacturing, storage, or handling due to factors like heat, light, or pH.[2][3] This could involve hydrolysis of the tert-butoxycarbonyl (Boc) protecting group or oxidation of the aniline moiety.
II. Choosing the Right Analytical Technique: A Decision Workflow
Selecting the appropriate analytical technique is crucial for accurate impurity profiling. The choice depends on the nature of the impurity (volatile vs. non-volatile, chromophoric vs. non-chromophoric) and the required sensitivity.[4]
Caption: Decision tree for selecting the appropriate analytical technique.
III. Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling of non-volatile organic compounds.[5] However, various issues can arise during analysis.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Peak Tailing | 1. Column Overload: Injecting too much sample can saturate the stationary phase.[6][7] 2. Secondary Interactions: Silanol groups on the silica backbone can interact with basic analytes like the aniline moiety. 3. Column Degradation: Loss of stationary phase or voids in the column packing.[6] | 1. Reduce Injection Volume/Concentration: Dilute the sample and reinject.[8] 2. Adjust Mobile Phase pH: Lowering the pH (e.g., adding 0.1% formic acid or TFA) can protonate the basic sites on the analyte, reducing secondary interactions. 3. Use a Column with End-capping: Select a column where the residual silanol groups are chemically deactivated. 4. Flush or Replace the Column: If the column is old or has been used with harsh conditions, it may need to be replaced.[9] |
| Peak Splitting or Doubling | 1. Partially Clogged Column Inlet: Frit blockage can cause uneven flow.[7] 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[7] 3. Void in the Column Packing: A channel has formed in the stationary phase.[7][10] | 1. Reverse Flush the Column: Disconnect the column from the detector and flush in the reverse direction. 2. Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase composition.[9] 3. Replace the Column: A void is often irreparable.[10] |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Inadequate degassing of the mobile phase.[6][8] 2. Contaminated Mobile Phase: Impurities in the solvents or buffer precipitation.[6] 3. Detector Lamp Failing: The lamp's energy is decreasing. | 1. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[7] 2. Use HPLC-grade Solvents and Fresh Buffers: Filter all mobile phases.[7] 3. Check Lamp Hours and Energy: Replace the detector lamp if necessary. |
| Inconsistent Retention Times | 1. Fluctuations in Temperature: Column temperature affects retention.[8] 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component.[8] 3. Pump Malfunction: Leaks or faulty check valves can lead to inconsistent flow rates.[9] | 1. Use a Column Oven: Maintain a constant column temperature for reproducible results.[8] 2. Prepare Fresh Mobile Phase Daily: Keep solvent bottles capped.[8] 3. Inspect the Pump: Check for leaks and listen for unusual noises.[9] Purge the pump to remove air bubbles. |
IV. Step-by-Step Experimental Protocols
A. HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for separating this compound from its potential non-volatile impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (based on the UV absorbance of the aminophenoxy moiety).
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
B. GC-MS for Volatile and Semi-Volatile Impurities
This method is suitable for detecting residual solvents or volatile by-products.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
4. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[12]
V. Structural Elucidation of Unknown Impurities
When a new, significant impurity is detected, its structure must be determined. This often requires a combination of techniques.
Caption: Workflow for the structural elucidation of an unknown impurity.
-
LC-MS/MS: Provides the molecular weight of the impurity and fragmentation patterns, offering initial structural clues.[13][14] High-resolution mass spectrometry (HRMS) can yield the elemental composition.
-
Preparative HPLC: Used to isolate a sufficient quantity of the impurity for further analysis.[15]
-
NMR Spectroscopy: The most powerful technique for unambiguous structure determination.[16][17] A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can map the complete connectivity of the molecule.[16][18]
-
FTIR Spectroscopy: Can help identify the functional groups present in the impurity, such as C=O, N-H, or O-H bonds, which can corroborate the proposed structure.[19][20]
VI. Frequently Asked Questions (FAQs)
Q1: What are the regulatory guidelines for impurity profiling?
A: The International Council for Harmonisation (ICH) guidelines are the primary reference. Specifically, ICH Q3A(R2) deals with impurities in new drug substances and Q3B(R2) with impurities in new drug products.[5][21] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Q2: How do I validate my analytical method for impurity detection?
A: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[22][23] Key validation characteristics according to ICH Q2(R1) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[24]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[24]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: My compound lacks a strong UV chromophore. What are my detection options in HPLC?
A: For compounds with poor or no UV absorbance, universal detectors are an excellent alternative.
-
Charged Aerosol Detector (CAD): Provides a nearly uniform response for non-volatile analytes, independent of their chemical structure.
-
Evaporative Light Scattering Detector (ELSD): Another mass-based detector suitable for non-volatile compounds.
-
Mass Spectrometry (MS): Can be used as a detector, offering high sensitivity and selectivity.[25]
Q4: Can I use NMR for quantitative analysis (qNMR)?
A: Yes, Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without needing a reference standard of the analyte itself.[12] It relies on using a certified internal standard of known purity and concentration. The purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
VII. References
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Available from:
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Available from:
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Available from:
-
HPLC Troubleshooting Guide - SCION Instruments. Available from:
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - pgeneral.com. (2025, August 22). Available from:
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). Available from:
-
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Available from:
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available from:
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Available from:
-
Answers to Questions about Analytical Method Validation, Verification, and Transfer. Available from:
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. (2020, October). Available from:
-
Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما. Available from:
-
(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025, August 5). Available from:
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available from:
-
Frequently Asked Questions about Analytical Method Validation - chromatobuddies. (2015, January 24). Available from:
-
A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone - Benchchem. Available from:
-
Frequently Asked Questions about Method Validation - Ofni Systems. Available from:
-
Q2(R2) Validation of Analytical Procedures - FDA. Available from:
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from:
-
Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping - Pharmaffiliates. (2025, July 5). Available from:
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Available from:
-
GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... - ResearchGate. Available from:
-
(PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - ResearchGate. (2025, August 6). Available from:
-
analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem. Available from:
-
This compound - CymitQuimica. Available from:
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025, September 22). Available from:
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available from:
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025, April 7). Available from:
-
GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case - PubMed. Available from:
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from:
-
How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (2025, September 22). Available from:
-
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 - PubChem. Available from:
-
4.7 Identifying Characteristic Functional Groups - Chemistry LibreTexts. (2023, February 11). Available from:
-
FTIR Functional Group Database Table with Search - InstaNANO. Available from:
-
tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - ChemicalBook. Available from:
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available from:
-
(PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW - ResearchGate. (2025, August 6). Available from:
-
Functional group identification for FTIR spectra using image-based machine learning models - NSF Public Access Repository. Available from:
-
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 1004538-34-4. Available from:
-
Identification of Pharmaceutical Impurities. Available from:
-
FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31). Available from:
-
tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 - ChemicalBook. (2025, September 25). Available from:
Sources
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- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
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- 25. eurofins.it [eurofins.it]
Technical Support Center: Regioselectivity in Reactions with tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter challenges with reaction regioselectivity. Here, we provide in-depth, troubleshooting-focused answers to common experimental issues, grounded in mechanistic principles and supported by actionable protocols.
Section 1: Understanding the Substrate's Reactivity
A thorough understanding of the molecule's electronic and steric properties is the foundation for controlling reaction outcomes. This section breaks down the key reactive sites.
FAQ 1.1: What are the primary nucleophilic and electrophilic sites on the molecule, and how do they differ in reactivity?
Answer: The molecule possesses several potential reactive sites, but their reactivity profiles are distinct. The primary competition in nucleophilic reactions is between the aromatic amine and, to a lesser extent, the aromatic ring itself.
-
Primary Aromatic Amine (-NH₂): This is the most nucleophilic site. The nitrogen's lone pair of electrons readily participates in reactions with electrophiles (e.g., acyl chlorides, alkyl halides). However, its nucleophilicity is lower than a typical aliphatic amine because the lone pair is partially delocalized into the electron system of the benzene ring.
-
Boc-Protected Pyrrolidine Nitrogen: The nitrogen within the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. The lone pair on this nitrogen is delocalized into the adjacent carbonyl group of the carbamate, significantly reducing its nucleophilicity. Under typical acylation or alkylation conditions (neutral or basic), this site is unreactive. It only becomes nucleophilic if the Boc group is removed under acidic conditions.[1][2]
-
Aromatic Ring (C-H bonds): The benzene ring can act as a nucleophile in Electrophilic Aromatic Substitution (EAS) reactions (e.g., halogenation, nitration). The ring is highly "activated" due to the strong electron-donating effects of both the amino (-NH₂) and the alkoxy (-OR) groups. These groups direct electrophiles primarily to the ortho and para positions. Since the para position relative to the alkoxy group is occupied by the amine, substitution will be directed to the positions ortho to both groups. This often leads to a mixture of products.[3]
-
Ether Oxygen: While the ether oxygen has lone pairs, it is a very weak nucleophile and generally does not participate in these reactions.
Below is a diagram illustrating the key reactive sites and their relative nucleophilicity.
Caption: Relative reactivity of nucleophilic sites.
Section 2: Troubleshooting N-Acylation and N-Sulfonylation Reactions
Selective acylation of the aromatic amine is a common objective. However, side reactions or low yields can occur without careful optimization.
FAQ 2.1: My N-acylation reaction is giving a low yield and a mixture of products. How can I improve selectivity for the aromatic amine?
Answer: Achieving high regioselectivity in N-acylation hinges on controlling the reactivity of the electrophile and preventing side reactions. A mixture of products often suggests either reaction on the aromatic ring or potential instability of the Boc group if conditions are too harsh. Low yield can result from poor reaction kinetics or degradation.
Here are several strategies, from simple adjustments to more robust methodological changes:
Strategy A: Kinetic Control via Reaction Conditions
The principle here is to favor the kinetically preferred product—reaction at the most nucleophilic site—before other, slower reactions can occur.
-
Lower the Temperature: Performing the reaction at 0 °C or even -20 °C dramatically increases selectivity. Lower temperatures slow down all reactions, but they disproportionately affect the higher-activation-energy side reactions (like EAS), allowing the faster N-acylation to dominate.[4]
-
Slow Addition of Electrophile: Adding the acylating agent (e.g., acyl chloride) dropwise as a dilute solution over an extended period keeps its instantaneous concentration low. This minimizes potential side reactions and reduces the likelihood of di-acylation if any deprotection were to occur.[4]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are strong enough to scavenge the acid byproduct (e.g., HCl) but are too bulky to act as competing nucleophiles or catalysts for unwanted side reactions. Avoid stronger bases like hydroxides if your acylating agent is base-sensitive.
Strategy B: Steric Hindrance
Steric factors can be a powerful tool for directing reactions. If you are having trouble with reactions on the aromatic ring, this can be an effective approach.
-
Bulky Acylating Agents: If the desired reaction is on the amine, using a sterically demanding acylating agent like pivaloyl chloride can sometimes enhance selectivity for the more accessible amine over the more hindered ortho positions of the ring.[5]
Strategy C: Catalyst Selection
Certain catalysts are known to promote N-acylation with high chemoselectivity.
-
DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP can significantly accelerate N-acylation. The mechanism involves the formation of a highly reactive acylpyridinium intermediate.[6] This often allows the reaction to proceed quickly and cleanly at lower temperatures, further enhancing selectivity.
-
Benzotriazole Chemistry: Activating the carboxylic acid with benzotriazole creates a highly efficient and chemoselective acylating agent. This method works well in various solvents, including water, and proceeds under mild conditions, preserving sensitive functional groups.[7]
Data Summary: Impact of Conditions on N-Acylation Selectivity
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Improvement |
| Temperature | Room Temperature (25 °C) | 0 °C | Favors kinetic product (N-acylation) over thermodynamic side products (EAS).[4] |
| Addition Rate | Bolus (all at once) | Dropwise (over 30 min) | Keeps electrophile concentration low, minimizing side reactions.[4] |
| Base | Pyridine | DIPEA | Hindered base prevents competing nucleophilic attack. |
| Catalyst | None | 5 mol% DMAP | Accelerates desired N-acylation, allowing for lower temps and shorter times.[6] |
| Typical Outcome | ~70% N-acylation, ~15% EAS | >95% N-acylation | Enhanced regioselectivity through kinetic control and catalysis. |
Protocol 2.1: Optimized Protocol for Highly Regioselective N-Acylation
This protocol incorporates the principles of kinetic control and catalysis for the selective N-acetylation of the aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.05 eq)
-
Acetyl chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound and DMAP in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA to the stirred solution.
-
In a separate flask, prepare a dilute solution of acetyl chloride in anhydrous DCM.
-
Add the acetyl chloride solution to the reaction mixture dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure N-acylated product.
Section 3: Strategies for Selective N-Alkylation
Controlling N-alkylation can be more challenging than acylation due to the risk of over-alkylation (formation of tertiary amines) and the generally higher temperatures required.
FAQ 3.1: My N-alkylation reaction with an alkyl halide is giving me a mixture of mono- and di-alkylated products, along with starting material. How can I achieve selective mono-alkylation?
Answer: The formation of di-alkylated products is a common issue because the mono-alkylated product is often more nucleophilic than the starting aniline. Direct alkylation with alkyl halides is notoriously difficult to control for mono-selectivity. The most robust and modern strategy is to switch to a different methodology altogether: reductive amination .
Strategy: Reductive Amination
Reductive amination is a highly chemoselective two-step (or one-pot) process that cleanly provides mono-alkylated products.[8] The process involves:
-
Imine Formation: The amine reacts with an aldehyde or ketone to form an imine (or enamine) intermediate. This reaction is typically reversible.
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine as it is formed.
This method is inherently selective for mono-alkylation because the resulting secondary amine does not readily react with another molecule of the aldehyde under these conditions.
Caption: Workflow for selective mono-N-alkylation.
Key Advantages of Reductive Amination:
-
High Selectivity: Excellent control for mono-alkylation.
-
Mild Conditions: Often performed at room temperature.
-
Broad Scope: Works with a wide variety of aldehydes and ketones.
-
Functional Group Tolerance: The reducing agents used are mild and tolerate many other functional groups.
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild, selective for imines over carbonyls, and does not require acidic conditions, thus preserving the Boc group.
-
Sodium cyanoborohydride (NaBH₃CN): Also effective, but is highly toxic (releases HCN gas under acidic conditions) and is generally replaced by NaBH(OAc)₃ in modern synthesis.
Protocol 3.1: Selective Mono-N-Alkylation via Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a stirred solution of the amine substrate in DCE, add the aldehyde or ketone.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step if necessary.
-
Add sodium triacetoxyborohydride in one portion. The reaction is often slightly exothermic.
-
Stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the desired mono-alkylated product.
Section 4: Controlling Electrophilic Aromatic Substitution (EAS)
FAQ 4.1: I need to perform a halogenation on the aromatic ring, but I get a mixture of isomers. How can I direct the substitution to a specific position, for example, ortho to the ether group?
Answer: Controlling EAS on a highly activated ring with two powerful, ortho, para-directing groups is a classic regioselectivity challenge. The key is to temporarily modify one of the directing groups to attenuate its activating effect and/or use its steric bulk to block adjacent positions.
Strategy: N-Acetylation as a Directing Group Strategy
The most effective strategy is to convert the highly activating -NH₂ group into a less activating, more sterically bulky N-acetyl group (-NHAc).
-
Protection/Modification: Selectively acylate the amine with a group like acetyl chloride (as per Protocol 2.1).
-
EAS Reaction: The N-acetyl group is still an ortho, para-director, but it is less activating than the -NH₂ group. More importantly, it is very bulky. This steric hindrance will disfavor substitution at the ortho position next to it. The reaction will now be primarily directed by the more powerful alkoxy group to its own ortho position.
-
Deprotection: The acetyl group can be easily removed by hydrolysis (e.g., with aqueous HCl or NaOH) to reveal the amine, yielding the desired regiochemically pure product.
Caption: Logical workflow for regioselective EAS.
This strategy effectively allows you to "turn off" the directing influence of the amine and leverage sterics to achieve high regioselectivity that would otherwise be impossible.
References
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- ResearchGate. (n.d.). Functionalized DMAP Catalysts for Regioselective Acetylation of Carbohydrates | Request PDF.
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. DOI: 10.1055/s-0028-1083290.
- BenchChem. (n.d.). Addressing regioselectivity issues in 1H-Isoindole-1,3-diamine reactions.
- Nicodem. (2010, March 3). Selective protection of aliphatic amine in the presence of an aromatic amine. Sciencemadness Discussion Board.
- NIH. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. PubMed Central.
- Jiang, L., & Chan, T.-H. (n.d.). Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride. The Journal of Organic Chemistry. ACS Publications.
- NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
Sources
- 1. Sciencemadness Discussion Board - Selective protection of aliphatic amine in the presence of an aromatic amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alexandonian.com [alexandonian.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate and its Contemporaries in Targeted Protein Degradation
For researchers, scientists, and drug development professionals engaged in the pioneering field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable challenge. These heterobifunctional molecules, which co-opt the cell's intrinsic ubiquitin-proteasome system to eliminate specific proteins, are elegantly composed of a target protein ligand, an E3 ligase ligand, and a linker that bridges the two. Often misconstrued as a mere tether, the linker's chemical architecture—its length, rigidity, and polarity—is a paramount determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide offers an objective comparison of various linker strategies, with a focus on the potential advantages of incorporating rigid heterocyclic scaffolds like tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, contextualized by experimental data from well-characterized linker classes.
The Central Role of the Linker in PROTAC Efficacy
The linker is not a passive component; it actively orchestrates the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, promoting efficient ubiquitination and subsequent degradation. Conversely, a suboptimal linker can introduce steric hindrance, thereby preventing the formation of a stable complex, or may result in unproductive ternary complexes that fail to elicit degradation.
Profiling this compound: A Case for Rigidity
While direct comparative experimental data for PROTACs specifically incorporating this compound is not extensively available in the public domain, we can infer its potential advantages based on its structural features and the growing body of evidence supporting the use of rigid heterocyclic linkers.
Structure:
-
Chemical Formula: C₁₅H₂₂N₂O₃
-
Molecular Weight: 278.35 g/mol
-
CAS Number: 862874-75-7
The key feature of this linker is the pyrrolidine ring, a five-membered saturated heterocycle. This structural element imparts a degree of rigidity that is absent in more conventional flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.
Theoretical Advantages of a Pyrrolidine-Based Linker:
-
Conformational Constraint: The pyrrolidine ring restricts the number of rotatable bonds, which can pre-organize the PROTAC into a bioactive conformation. This reduces the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable ternary complex formation.[1]
-
Improved Pharmacokinetics: Rigid linkers, particularly those incorporating cyclic amines like piperidine and piperazine, have been shown to enhance metabolic stability and cell permeability.[2][3] The pyrrolidine scaffold is anticipated to offer similar benefits, contributing to improved drug-like properties.
-
Vectorial Control: The defined geometry of the pyrrolidine ring can provide better control over the spatial orientation of the two ligands, which is crucial for achieving a productive ternary complex.
Comparative Analysis of PROTAC Linker Classes
To understand the potential performance of a pyrrolidine-based linker, it is instructive to compare it with the most commonly employed linker classes: flexible linkers (PEG and alkyl chains) and other rigid linkers. While direct head-to-head data including a pyrrolidine linker is scarce, we can draw valuable insights from studies that compare different linker types for the same biological target. The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation, and various linkers have been explored in this context.
| Linker Type | Representative Example Structure | Key Characteristics | Impact on PROTAC Performance |
| Polyethylene Glycol (PEG) | -(OCH₂CH₂)n- | Hydrophilic, flexible, synthetically accessible. | Often improves solubility and can enhance cell permeability. The flexibility can accommodate various ternary complex geometries.[4] However, excessive flexibility can lead to an entropic penalty upon binding. |
| Alkyl Chain | -(CH₂)n- | Hydrophobic, flexible, synthetically straightforward. | Can improve cell permeability due to increased lipophilicity. However, poor aqueous solubility can be a significant drawback, potentially leading to aggregation.[] |
| Rigid Heterocyclic (e.g., Piperazine/Piperidine) | Cyclic amine structures | Conformationally constrained, can improve metabolic stability. | Can enhance the stability of the ternary complex by reducing conformational entropy.[1] Often associated with improved cell permeability and oral bioavailability.[2] |
| Pyrrolidine-based (Theoretical) | This compound | Conformationally restricted, potential for improved PK properties. | Expected to offer advantages in ternary complex stability and may improve metabolic stability and cell permeability, similar to other rigid heterocyclic linkers. |
Illustrative Performance Data for BRD4-Targeting PROTACs:
The following table summarizes representative data from the literature for BRD4-targeting PROTACs, illustrating the impact of linker composition on degradation efficiency. Note: This is not a direct head-to-head comparison and data is collated from different studies. Experimental conditions may vary.
| PROTAC | Linker Type | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| MZ1 | PEG-based | VHL | ~19 | >95 | HeLa |
| ARV-825 | PEG/Alkyl | CRBN | <1 | >90 | RS4;11 |
| dBET1 | PEG/Alkyl | CRBN | ~4 | >95 | 22Rv1 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
These data highlight that potent degradation of BRD4 can be achieved with flexible PEG and alkyl-based linkers. The development of PROTACs with rigid linkers, such as those incorporating pyrrolidine, aims to further optimize these parameters and improve upon the drug-like properties of the molecules.
Visualizing PROTAC Concepts and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Linker Comparison
Caption: A typical workflow for comparing the performance of different PROTAC linkers.
Experimental Protocols
The rigorous evaluation of novel PROTACs requires a suite of well-controlled experiments. Below are detailed protocols for key assays.
Protocol 1: Western Blot for Determining DC₅₀ and Dₘₐₓ
This is the gold-standard assay for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat the cells with the PROTAC dilutions or a vehicle control (e.g., DMSO) for a predetermined time, typically 18-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method for assessing the passive permeability of a compound.
-
Plate Preparation:
-
Prepare a donor plate (96-well filter plate with a PVDF membrane) and an acceptor plate (96-well plate).
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow it to impregnate the membrane.
-
-
Compound Preparation and Incubation:
-
Prepare solutions of the PROTACs in a suitable buffer (e.g., PBS at pH 7.4) in the donor plate.
-
Fill the acceptor plate with the same buffer.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor plates using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Conclusion
The linker is a critical and highly tunable component in PROTAC design. While flexible linkers like PEG and alkyl chains are synthetically accessible and have proven effective, there is a clear trend towards the exploration of more rigid and conformationally constrained linkers to enhance ternary complex stability and improve pharmacokinetic properties. Although direct experimental evidence for PROTACs containing this compound is currently limited, its pyrrolidine scaffold represents a promising strategy for imparting rigidity and favorable physicochemical properties. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varied linker architectures, is essential for identifying degraders with superior potency and drug-like characteristics. The experimental protocols provided herein offer a robust framework for the head-to-head comparison and validation of novel PROTAC linkers, thereby accelerating the development of this transformative therapeutic modality.
References
- BOC Sciences. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Wegner, O. R., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
- Imaide, S., et al. (2023). Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. J-Stage.
- Yamaguchi, J., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
- Cecchini, C., et al. (2022).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
- BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs.
- ResearchGate. (n.d.).
- Scapozza, L., et al. (2022).
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- BenchChem. (2025). A Head-to-Head Comparison of PROTACs and siRNA for BRD4 Silencing.
- National Institutes of Health. (n.d.).
- AMiner. (n.d.).
- National Institutes of Health. (2022).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2023).
- ResearchGate. (n.d.). Case studies.
- National Institutes of Health. (2023).
- National Institutes of Health. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research.
- University of Dundee. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET).
- ScienceOpen. (2013). Exploring the Binding Nature of Pyrrolidine Pocket- Dependent Interactions in the Polo-Box Domain of Polo- Like Kinase 1.
- BenchChem. (2025).
- BOC Sciences. (n.d.). PROTAC Targeting BET Proteins.
- National Institutes of Health. (n.d.). Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells.
- ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF.
- National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- MedChemExpress. (n.d.). tert-Butyl 4-(4-aminophenoxy)
- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.
- National Institutes of Health. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
Sources
efficacy of drugs synthesized with tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate vs alternatives
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Novel Scaffolds in Psychiatric Medicine
In the landscape of psychiatric pharmacotherapy, the quest for novel chemical scaffolds that offer improved efficacy and tolerability remains a paramount objective. While the specific building block, tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, serves as a versatile intermediate in the synthesis of neurologically active compounds, this guide will focus on a clinically successful drug, Cariprazine , which embodies a related structural framework and provides a compelling case study for the evaluation of therapeutic efficacy. Cariprazine, an atypical antipsychotic, offers a unique pharmacological profile that distinguishes it from other agents in its class. This guide will provide a comprehensive comparison of Cariprazine with its key alternatives, namely Aripiprazole and Risperidone , supported by clinical trial data and an examination of their respective mechanisms of action.
The Pharmacological Distinction of Cariprazine
Cariprazine's primary mechanism of action involves its function as a partial agonist at dopamine D2 and D3 receptors, with a particularly high affinity for the D3 receptor.[1][2] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[2][3] This distinct preference for the D3 receptor is a key differentiator from other atypical antipsychotics and is thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder, including negative and cognitive symptoms.[1][4]
The following diagram illustrates the simplified signaling pathway targeted by Cariprazine and its alternatives.
Caption: Simplified Dopaminergic and Serotonergic Pathways Targeted by Antipsychotics.
Comparative Efficacy in Schizophrenia
Clinical trials have demonstrated the efficacy of Cariprazine in treating both positive and negative symptoms of schizophrenia.
| Drug | Dosage Range (mg/day) | Primary Outcome Measure | Key Finding vs. Placebo | Citation(s) |
| Cariprazine | 1.5 - 9 | Change in PANSS Total Score | Statistically significant improvement | [5][6][7] |
| Aripiprazole | 10 - 30 | Change in PANSS Total Score | Statistically significant improvement | [8] |
| Risperidone | 4 - 8 | Change in PANSS Total Score | Statistically significant improvement | [2] |
A notable study comparing Cariprazine to Risperidone for predominant negative symptoms of schizophrenia found that Cariprazine led to a significantly greater improvement in the Positive and Negative Syndrome Scale (PANSS) scores for negative symptoms.[2] This suggests a potential advantage for Cariprazine in addressing a challenging aspect of the disease that is often inadequately managed by other antipsychotics.
Comparative Efficacy in Bipolar Disorder
Cariprazine has also shown efficacy in the treatment of both manic/mixed episodes and depressive episodes associated with bipolar I disorder.
| Drug | Indication | Dosage Range (mg/day) | Primary Outcome Measure | Key Finding vs. Placebo | Citation(s) |
| Cariprazine | Manic/Mixed Episodes | 3 - 12 | Change in YMRS Total Score | Statistically significant improvement | [2][9] |
| Cariprazine | Bipolar Depression | 1.5 - 3 | Change in MADRS Total Score | Statistically significant improvement | [2][9][10][11][12] |
| Aripiprazole | Manic/Mixed Episodes | 15 - 30 | Change in YMRS Total Score | Statistically significant improvement | [13] |
| Risperidone | Manic/Mixed Episodes | 1 - 6 | Change in YMRS Total Score | Statistically significant improvement | [14] |
For bipolar depression, Cariprazine has demonstrated efficacy as a monotherapy, an area with significant unmet medical need.[9]
Alternatives to Cariprazine
Aripiprazole and Risperidone are well-established atypical antipsychotics that serve as important comparators.
-
Aripiprazole: Like Cariprazine, Aripiprazole is a D2 partial agonist.[15] However, Cariprazine has a higher affinity for the D3 receptor.[2] While no head-to-head trials directly comparing the efficacy of the two are extensively available, indirect meta-analyses suggest similar efficacy in treating the acute phase of schizophrenia.[8][16]
-
Risperidone: Risperidone is a potent D2 and 5-HT2A antagonist.[2] As mentioned, a head-to-head trial suggested Cariprazine's superiority in managing negative symptoms of schizophrenia.[2]
Other alternatives for the treatment of schizophrenia and bipolar disorder include Olanzapine, Quetiapine, and Ziprasidone, each with its own unique efficacy and side-effect profile.[14][17]
Experimental Protocol: Assessing D3 Receptor Occupancy via Positron Emission Tomography (PET)
To experimentally validate the high D3 receptor affinity of a novel compound synthesized from a pyrrolidine-based scaffold, a Positron Emission Tomography (PET) imaging study can be conducted.
Objective: To determine the in vivo dopamine D3 receptor occupancy of a novel investigational drug compared to a placebo in healthy human subjects.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy male and female volunteers (n=10-15) aged 18-55 years. Screen for any contraindications to PET imaging or the investigational drug.
-
Radioligand: Utilize a validated D3-preferring PET radioligand, such as [¹¹C]-(+)-PHNO.
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, crossover study design.
-
Procedure:
-
Each subject will undergo two PET scans on separate days, one after receiving a single oral dose of the investigational drug and one after receiving a placebo. The order will be randomized.
-
Administer the investigational drug or placebo at a predetermined time before the PET scan to allow for peak plasma concentration.
-
Inject the radioligand intravenously at the start of the PET scan.
-
Acquire dynamic PET data for 90-120 minutes.
-
Obtain arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with individual MRI scans for anatomical reference.
-
Define regions of interest (ROIs) with high D3 receptor density (e.g., substantia nigra, globus pallidus) and a reference region with negligible D3 receptor density (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) of the radioligand in the ROIs for both the drug and placebo conditions.
-
Receptor occupancy (Occ) will be calculated using the following formula: Occ (%) = 100 * (BP_ND(placebo) - BP_ND(drug)) / BP_ND(placebo)
-
-
Causality and Validation: The reduction in radioligand binding potential in the presence of the investigational drug directly demonstrates its occupancy of the D3 receptor. The use of a placebo control and a crossover design minimizes confounding variables and validates that the observed effect is due to the drug.
Caption: Workflow for a D3 Receptor Occupancy PET Study.
Conclusion
Cariprazine, with its distinct D3-preferring dopamine receptor partial agonism, represents a significant advancement in the treatment of schizophrenia and bipolar disorder. Clinical data suggests comparable efficacy to established alternatives like Aripiprazole and Risperidone for positive symptoms, with a potential advantage in managing negative symptoms of schizophrenia. The development of compounds with novel scaffolds, exemplified by the class of molecules including Cariprazine, underscores the importance of continued research in medicinal chemistry to address the remaining unmet needs in the treatment of serious mental illness. Future head-to-head comparative efficacy trials will be crucial to further delineate the precise clinical advantages of these newer agents.
References
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The Mechanism of Action of Cariprazine in Schizophrenia. Bepharco. [Link]
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Brexpiprazole: Mechanism of action. Simple and Practical Mental Health. [Link]
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A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. 2024. [Link]
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Stahl, S. M. Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS Spectrums. 2016;21(2):1-5. [Link]
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Cariprazine. Wikipedia. [Link]
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Keegan, B. M., et al. Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. Journal of Medicinal Chemistry. 2023. [Link]
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Garnock-Jones, K. P. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder. Drugs. 2016;76(1):113-123. [Link]
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What is the mechanism of Brexpiprazole? Patsnap Synapse. 2024. [Link]
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Keegan, B. M., et al. Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Publications. 2023. [Link]
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Leggio, G. M., et al. The role of dopamine D3 receptors in the mechanism of action of cariprazine. Frontiers in Pharmacology. 2016;7:44. [Link]
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Fountoulakis, K. N., et al. Cariprazine in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials. Clinical Drug Investigation. 2022;42(1):13-28. [Link]
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Synthesis reaction of the compound Brexpiprazole. ResearchGate. [Link]
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What is the mechanism of Cariprazine hydrochloride? Patsnap Synapse. 2024. [Link]
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Brexpiprazole - Mechanism of Action, Side Effects and Clinical Pearls. Psych Scene Hub. 2020. [Link]
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Citrome, L. Cariprazine in schizophrenia: clinical efficacy, tolerability, and place in therapy. Advances in Therapy. 2013;30(2):114-126. [Link]
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Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science. [Link]
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Sharma, S., et al. Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development. 2022;26(3):556-574. [Link]
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Durgam, S., et al. Cariprazine in the treatment of schizophrenia: a proof-of-concept trial. Neuropsychiatric Disease and Treatment. 2016;12:2647-2657. [Link]
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Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. ACS Publications. [Link]
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VRAYLAR® (cariprazine) Efficacy for Bipolar Depression. Allergan. [Link]
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Bipolar Depression Drug Shows Promise in Clinical Trials. Pharmacy Times. 2017. [Link]
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Cariprazine Alternatives Compared. Drugs.com. [Link]
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Keegan, B. M., et al. Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. UTMB Research Experts. 2023. [Link]
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Thase, M. E., et al. Efficacy and safety of brexpiprazole as adjunctive treatment in major depressive disorder: overview of four short-term studies. Current Medical Research and Opinion. 2019;35(11):1933-1941. [Link]
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Weiller, E., et al. Adjunctive brexpiprazole in patients with unresolved symptoms of depression on antidepressant treatment who are early in the disease course: post hoc analysis of randomized controlled trials. International Journal of Neuropsychopharmacology. 2020;23(8):517-526. [Link]
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Naber, D., et al. Indirect Meta-Analysis of Brexpiprazole Versus Aripiprazole in the Acute Treatment of Schizophrenia. The Journal of Clinical Psychiatry. 2017;78(7):e783-e791. [Link]
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Top Vraylar alternatives and how to switch your Rx. SingleCare. 2023. [Link]
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Thase, M. E., et al. Efficacy and safety of adjunctive brexpiprazole 2 mg in major depressive disorder: a phase 3, randomized, placebo-controlled study in patients with inadequate response to antidepressants. The Journal of Clinical Psychiatry. 2015;76(9):1224-1231. [Link]
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Earley, W., et al. Cariprazine efficacy in bipolar I depression with and without concurrent manic symptoms: post hoc analysis of 3 randomized, placebo-controlled studies. CNS Spectrums. 2020;25(5):636-645. [Link]
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Richter and Actavis Announce Positive Phase III Results for Cariprazine in the Prevention of Relapse in Patients with Schizophrenia. PR Newswire. 2015. [Link]
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A Comparative Guide to the Biological Evaluation of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate Derivatives as Potential Anti-Inflammatory Agents
This guide provides a comprehensive framework for the biological evaluation of tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate and its derivatives. In the absence of extensive direct literature on this specific scaffold, this document synthesizes data from structurally related compounds to project a likely therapeutic application and outlines a robust, multi-tiered strategy for its preclinical assessment. We will proceed with the well-supported hypothesis that this chemical series holds potential as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.
Introduction to the Scaffold: A Synthesis of Privileged Structures
The core structure of this compound is a composite of moieties well-regarded in medicinal chemistry. The pyrrolidine ring is a versatile, non-planar scaffold found in over 20 FDA-approved drugs, valued for its ability to explore three-dimensional space and introduce critical stereochemical centers that can enhance binding affinity and selectivity.[1][2] The tert-butoxycarbonyl (Boc) group, while often a protecting group, can also contribute to desirable pharmacokinetic properties.
The aminophenoxy moiety is a key pharmacophoric element in various kinase inhibitors.[3] Its presence directs our hypothesis toward targets involved in inflammatory signaling cascades. Specifically, the overall structure bears resemblance to scaffolds known to inhibit p38 MAP kinase, making this a logical and compelling starting point for biological evaluation.[4]
The p38 MAP Kinase Pathway: A Prime Target for Anti-Inflammatory Intervention
The p38 MAP kinase signaling pathway is a critical transducer of cellular responses to inflammatory cytokines and environmental stress.[4] Dysregulation of this pathway is implicated in a host of chronic inflammatory diseases. As illustrated below, activation of p38 leads to the downstream production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Inhibition of p38 kinase is therefore a validated strategy for developing novel anti-inflammatory therapeutics.
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A Comparative Guide to the In Vitro and In Vivo Stability of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate-Containing Compounds
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent, few properties are as critical as metabolic stability. This term refers to the susceptibility of a compound to biotransformation by the body's metabolic machinery, a process that dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[4][5] Therefore, a thorough understanding and optimization of metabolic stability are paramount for successful drug development.[6][7]
This guide provides an in-depth comparison of the in vitro and in vivo stability profiles of compounds incorporating the tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate scaffold. This structure features a pyrrolidine ring, a common and versatile fragment in pharmacologically active molecules, and a tert-butyl carbamate (Boc) protecting group, which itself can influence a molecule's properties and metabolic fate.[8][9] We will explore the experimental methodologies used to assess stability, interpret the resulting data, and discuss strategies for optimizing the metabolic liabilities inherent in this and similar chemical motifs.
Part 1: In Vitro Stability Assessment – The Early Warning System
In vitro assays serve as a cost-effective and high-throughput method to predict a compound's metabolic fate long before it enters in vivo studies.[10] These assays provide an early indication of metabolic liabilities, guiding medicinal chemists in the design-make-test-analyze cycle.
Microsomal Stability Assay: Probing Phase I Metabolism
The liver is the primary site of drug metabolism, and subcellular fractions known as liver microsomes are rich in the enzymes responsible for the majority of Phase I oxidative metabolic reactions, most notably the Cytochrome P450 (CYP) superfamily.[7][10][11] The microsomal stability assay is the workhorse for assessing a compound's susceptibility to this enzymatic system.
Causality Behind Experimental Choices: The core principle is to measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes.[12] The inclusion of a Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regenerating system is critical, as NADPH is the essential cofactor required for CYP enzyme activity.[11] By monitoring compound depletion, we can calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo hepatic clearance.[3][13]
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[13]
-
Prepare a phosphate buffer solution (100 mM, pH 7.4).[13]
-
Prepare the NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[13]
-
-
Incubation:
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[11][14]
-
Immediately terminate the reaction by adding the aliquot to a quenching solution of ice-cold acetonitrile containing an internal standard (for analytical normalization).[14] This step precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Analysis:
The percentage of the compound remaining is plotted against time. The slope of the natural logarithm of this plot is used to determine the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
Table 1: Hypothetical Microsomal Stability Data
| Compound ID | Scaffold Modification | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Cmpd-A | Parent Scaffold | 25 | 27.7 | Moderate |
| Cmpd-B | Phenyl ring substitution (para-Cl) | 45 | 15.4 | High |
| Cmpd-C | tert-Butyl replaced with Cp-CF₃ | >120 | <5.8 | Very High |
| Verapamil | Control (High Clearance) | 8 | 86.6 | Low |
| Warfarin | Control (Low Clearance) | 115 | 6.0 | Very High |
This data illustrates how structural changes can significantly impact metabolic stability. The replacement of the metabolically labile tert-butyl group in Cmpd-C, a known strategy to block oxidation, results in a dramatic increase in stability.[17][18]
Plasma Stability Assay: Assessing Hydrolytic Degradation
Beyond the liver, blood plasma contains its own set of enzymes, such as esterases and amidases, that can degrade susceptible compounds.[19][20][21] This is particularly relevant for prodrugs designed to be activated in the blood and for compounds containing ester or amide bonds. The Boc-carbamate in the target scaffold could be susceptible to such hydrolysis.
Causality Behind Experimental Choices: This assay is simpler than the microsomal assay as it does not require cofactors. The compound is incubated directly in plasma from various species (e.g., human, rat, mouse) at physiological temperature.[20] The disappearance of the parent compound is monitored over time to determine its stability against plasma enzymes.[19]
-
Preparation:
-
Thaw pooled plasma (e.g., human, rat) in a 37°C water bath.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Incubation:
-
In a 96-well plate, add plasma.
-
Add the test compound to the plasma (final concentration ~1-10 µM) to initiate the incubation.
-
Incubate the plate at 37°C.[21]
-
-
Sampling and Reaction Termination:
-
Analysis:
-
Centrifuge the plate to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of compound remaining at the final time point is the primary metric. A compound with >90% remaining after 120 minutes is generally considered stable.
Table 2: Hypothetical Plasma Stability Data
| Compound ID | Scaffold Modification | Species | % Remaining at 120 min | Stability Classification |
| Cmpd-A | Parent Scaffold | Human | 98% | Stable |
| Cmpd-A | Parent Scaffold | Rat | 95% | Stable |
| Cmpd-D | Ester-containing analogue | Human | 15% | Unstable |
| Cmpd-D | Ester-containing analogue | Rat | 4% | Highly Unstable |
| Propantheline | Control (Unstable) | Human | <5% | Unstable |
The data shows that the parent scaffold is stable in plasma, but an analogue containing a more labile ester group (Cmpd-D) is rapidly degraded, highlighting significant inter-species differences.
Part 2: In Vivo Stability and Pharmacokinetic Assessment
While in vitro data is predictive, in vivo studies in animal models are essential to understand the integrated processes of absorption, distribution, metabolism, and excretion (ADME) that determine a drug's true disposition in a living system.[2]
Pharmacokinetic (PK) Studies
A typical PK study involves administering the compound to an animal model (e.g., Sprague-Dawley rat) via both intravenous (IV) and oral (PO) routes.[22] Blood samples are collected at various time points, and the plasma is analyzed to determine the drug concentration, generating a concentration-time profile.
From this profile, key PK parameters are calculated:
-
Half-Life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. This is a direct measure of metabolic and excretory efficiency.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
Table 3: Hypothetical In Vivo Pharmacokinetic Data in Rats
| Compound ID | CL (mL/min/kg) | Vd (L/kg) | IV t½ (h) | PO %F |
| Cmpd-A | 45 | 2.5 | 1.9 | 15% |
| Cmpd-C | 8 | 1.8 | 4.8 | 65% |
Interpretation: Cmpd-A, with the parent scaffold, shows high clearance, a short half-life, and poor oral bioavailability, consistent with the moderate in vitro metabolic stability. In contrast, Cmpd-C, which was highly stable in vitro, exhibits low clearance, a longer half-life, and significantly improved bioavailability. This demonstrates a strong in vitro to in vivo correlation (IVIVC).
Metabolite Identification (MetID)
Identifying the products of metabolism is crucial for understanding clearance pathways and uncovering potentially toxic or active metabolites.[23][24] This is accomplished using high-resolution mass spectrometry (HRMS) to analyze samples from in vitro incubations or in vivo studies.[15][23]
For the This compound scaffold, several metabolic pathways are plausible:
-
Oxidation of the tert-butyl group: This is a common metabolic "soft spot," leading to the formation of a primary alcohol.[17]
-
Hydroxylation of the pyrrolidine ring: The aliphatic ring can be oxidized by CYP enzymes.
-
Hydrolysis of the Boc-carbamate: Cleavage of the carbamate bond would remove the Boc protecting group.
-
Oxidation of the aminophenoxy ring: Hydroxylation or other modifications of the aromatic ring.
Conclusion and Strategic Outlook
This guide demonstrates that a comprehensive evaluation of both in vitro and in vivo stability is essential for advancing compounds built on the This compound scaffold.
-
In Vitro Insights: The parent scaffold exhibits moderate metabolic stability in liver microsomes, primarily due to the lability of the tert-butyl group. It is, however, generally stable to hydrolysis in plasma.
-
In Vivo Correlation: The in vitro data correlates well with in vivo pharmacokinetic performance. High in vitro clearance translates to high in vivo clearance and poor oral bioavailability.
-
Optimization Path: The key to improving the stability of this scaffold lies in modifying the metabolic soft spots. Replacing the tert-butyl group with a more robust bioisostere, such as a trifluoromethylcyclopropyl group, is a validated and highly effective strategy.[17]
By integrating these stability assays early and iteratively in the drug discovery process, research teams can efficiently identify and engineer molecules with optimized pharmacokinetic profiles, significantly increasing the probability of developing a successful clinical candidate.
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head-to-head comparison of different synthetic routes for tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Introduction
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a protected pyrrolidine ring, offering a versatile scaffold for the synthesis of complex molecular architectures, and a primary aromatic amine that serves as a key handle for further functionalization. The strategic importance of this intermediate necessitates the development of efficient, scalable, and reliable synthetic routes. This guide provides a comprehensive head-to-head comparison of the two most prominent synthetic strategies for its preparation, offering insights into the underlying chemical principles and practical considerations for researchers in the field.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the aryl ether bond between a protected 3-hydroxypyrrolidine and a p-substituted phenol derivative, followed by the unmasking of the amino group. The two principal approaches for constructing the crucial C-O-Ar linkage are the Mitsunobu reaction and nucleophilic aromatic substitution (SNAr) . Both pathways typically converge on a common intermediate, tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, which is subsequently reduced to the target aniline.
Caption: Overview of the convergent synthetic strategies.
Route A: The Mitsunobu Reaction Pathway
The Mitsunobu reaction is a powerful tool for the dehydration-condensation of an alcohol and a pronucleophile, in this case, a phenol, mediated by a phosphine and an azodicarboxylate.[1] This reaction is renowned for its mild conditions and stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter.[1]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate. This intermediate deprotonates the phenol, and the resulting phenoxide ion then participates in an SN2 reaction with the activated alcohol, leading to the desired aryl ether.
Caption: Simplified workflow of the Mitsunobu reaction.
Experimental Protocol (Representative)
-
Setup: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 4-nitrophenol in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere, add triphenylphosphine.
-
Reaction: Cool the mixture to 0 °C and add DEAD or DIAD dropwise. Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
Route B: The SNAr Reaction Pathway
Nucleophilic aromatic substitution (SNAr) provides an alternative and often more atom-economical route to aryl ethers. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups (such as a nitro group) ortho or para to a suitable leaving group (e.g., a halide).[2]
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The alkoxide, generated by deprotonating tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a strong base, attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene at the carbon bearing the fluorine atom. This forms a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity and yields the desired aryl ether.
Caption: Simplified workflow of the SNAr reaction.
Experimental Protocol (Representative)
-
Setup: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in an anhydrous polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere, add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
-
Reaction: Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide. Then, add a solution of 4-fluoronitrobenzene in the same solvent. The reaction mixture is then stirred at room temperature or gently heated until completion.
-
Work-up and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product is typically purified by column chromatography.
Final Step: Reduction of the Nitro Group
Both synthetic routes converge at the intermediate, tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate. The final step is the reduction of the aromatic nitro group to the corresponding primary amine.
Common Reduction Methods
-
Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst (e.g., palladium on carbon, Raney nickel) under a hydrogen atmosphere.[3]
-
Metal-Acid Reduction: Classic methods using metals like tin, iron, or zinc in the presence of an acid (e.g., HCl) are also effective.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst can be a milder alternative to using hydrogen gas.
Experimental Protocol (Catalytic Hydrogenation)
-
Setup: Dissolve tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Reaction: Add a catalytic amount of palladium on carbon (typically 5-10 mol%). The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the desired this compound, which is often pure enough for subsequent use or can be further purified by recrystallization or column chromatography.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Route A: Mitsunobu Reaction | Route B: SNAr Reaction |
| Reagents | Triphenylphosphine, DEAD/DIAD, 4-nitrophenol | Strong base (e.g., NaH), 4-fluoronitrobenzene |
| Stereochemistry | Inversion of configuration at the alcohol center | Retention of configuration at the alcohol center |
| Byproducts | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate | Inorganic salts |
| Purification | Often requires careful chromatography to remove byproducts | Generally simpler purification |
| Reaction Conditions | Mild (typically 0 °C to room temperature) | Can range from 0 °C to elevated temperatures |
| Substrate Scope | Broad for various alcohols and acidic pronucleophiles | Requires an electron-deficient aromatic ring with a good leaving group |
| Atom Economy | Lower, due to stoichiometric phosphine and azodicarboxylate reagents | Higher, with the base being the main stoichiometric reagent |
| Safety Considerations | DEAD and DIAD are toxic and potentially explosive. | Sodium hydride is highly flammable and reacts violently with water. |
| Cost-Effectiveness | Reagents (PPh₃, DEAD/DIAD) can be more expensive. | Reagents (NaH, 4-fluoronitrobenzene) are generally more cost-effective. |
Conclusion and Recommendations
Both the Mitsunobu and SNAr routes are viable and effective for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis.
-
The Mitsunobu reaction (Route A) is advantageous when stereochemical inversion is desired or when milder reaction conditions are paramount. However, the generation of stoichiometric byproducts can complicate purification, and the cost of reagents may be a consideration for large-scale synthesis.
-
The SNAr reaction (Route B) offers a more atom-economical and potentially more cost-effective approach, with simpler purification. This route is often preferred for its scalability. However, it requires a strong base and an appropriately activated aromatic substrate.
For the final nitro group reduction, catalytic hydrogenation is generally the method of choice due to its high efficiency and clean reaction profile, yielding the final product in high purity.
Ultimately, the optimal synthetic route will be determined by factors such as the desired stereochemistry, scale of the reaction, cost considerations, and the available laboratory infrastructure.
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validating the mechanism of action of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate-based drugs
A Senior Application Scientist's Guide to Validating the Mechanism of Action of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate-Based Drugs
Introduction: Beyond the Scaffold
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural motifs, including the aminophenoxy group and the pyrrolidine core, are frequently found in molecules targeting a wide array of protein classes, from kinases to G-protein coupled receptors (GPCRs). However, the journey from a promising chemical structure to a validated clinical candidate is contingent on a rigorous and unequivocal determination of its mechanism of action (MoA).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of drugs derived from this scaffold. As a senior application scientist, the emphasis here is not merely on a checklist of experiments but on building a logical, evidence-based narrative that substantiates a drug's therapeutic hypothesis. We will explore a multi-tiered validation strategy, compare the performance of various experimental approaches, and provide actionable protocols to ensure scientific integrity and trustworthiness in your findings. A robust MoA validation is the bedrock upon which successful drug development programs are built, directly influencing decisions from lead optimization to clinical trial design.[1][2]
The Validation Gauntlet: A Multi-Pronged, Evidence-Based Approach
A single experiment is never sufficient to definitively prove a mechanism of action. Instead, a confluence of evidence from orthogonal assays is required to build a compelling case.[1] This guide advocates for a four-tiered validation cascade, starting from direct physical interaction and progressing to physiological response.
Tier 1: Confirming Direct Physical Interaction (Target Engagement)
The foundational step is to demonstrate that your compound physically binds to its hypothesized target.[3] Biophysical techniques are the gold standard for this, providing quantitative data on binding affinity, kinetics, and thermodynamics.
Comparison of Direct Binding Assay Platforms
| Technique | Principle | Key Outputs | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte flows over the immobilized ligand.[4][5][6] | KD (affinity), ka (on-rate), kd (off-rate) | Real-time, label-free, provides kinetic data.[4][5] High throughput capabilities.[7][8] | Requires immobilization of one partner, which may affect protein conformation.[5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event of a ligand to a target protein in solution.[9][10] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold-standard for thermodynamics. Label-free, in-solution measurement.[9] | Lower throughput, requires larger amounts of pure protein. |
| LanthaScreen™ Eu Kinase Binding Assay | A TR-FRET based competition assay where the compound displaces a fluorescent tracer from the kinase active site.[11][12][13] | IC50, Ki | High throughput, sensitive, works for ATP-competitive and some allosteric inhibitors.[11][12] | Indirect measurement of binding, requires specific tracers and antibodies.[14] |
Expert Insight: For initial hit validation, the high-throughput nature of a FRET-based binding assay like LanthaScreen™ is highly efficient. However, for lead optimization, SPR and ITC are indispensable.[4] ITC provides the "why" of binding through thermodynamic data, which can be crucial for rational drug design, while SPR offers the "how long" through kinetic data, which is often more predictive of in vivo efficacy.[9][15]
Tier 2: Demonstrating In Vitro Functional Consequences
Once binding is confirmed, the next critical step is to show that this interaction translates into a functional outcome, such as enzyme inhibition or modulation of a protein-protein interaction.
Case Study: Hypothetical Kinase Target "X-Kinase"
Let's assume our hypothetical drug, "TBAP-DrugX", is designed to inhibit X-Kinase. The aminophenoxy moiety could plausibly interact with the kinase hinge region.
Activity-Based Assays: For kinases, numerous platforms exist. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay like LanthaScreen™ Activity Assay is a common choice.[16] It measures the phosphorylation of a substrate, providing a direct readout of kinase activity.
Protein-Protein Interaction (PPI) Assays: If the drug's MoA is to disrupt a PPI, techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) are ideal.[17][18][19] These assays measure the proximity of two tagged proteins in live cells, and a decrease in signal upon drug treatment indicates disruption of the interaction.[18][20][21]
Tier 3: Validating Target Engagement and Function in a Cellular Context
Demonstrating that a drug engages its target in the complex milieu of a living cell is a critical step that bridges the gap between in vitro activity and in vivo pharmacology.[3][22][23]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method for verifying drug-target interaction in intact cells or tissues.[24][25] The core concept is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[26][27] This change in thermal stability is then quantified, typically by Western blot or mass spectrometry.[25][26]
Protocol: Western Blot-based CETSA for X-Kinase
-
Cell Treatment: Culture cells to ~80% confluency. Treat with TBAP-DrugX (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspension into PCR tubes.
-
Heat Challenge: Place PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[28]
-
Lysis: Lyse cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Quantification: Collect the supernatant, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody for X-Kinase.
-
Analysis: Quantify band intensity and plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the curve for the drug-treated sample indicates target engagement.
Downstream Signaling and Reporter Assays
If X-Kinase phosphorylates a known substrate (e.g., Substrate-Y), a simple Western blot for phospho-Substrate-Y can serve as a robust cellular functional assay. A dose-dependent decrease in p-Substrate-Y levels upon treatment with TBAP-DrugX would strongly support the on-target MoA.
For targets that regulate gene transcription, such as GPCRs or nuclear receptors, luciferase-based reporter gene assays are highly effective.[29][30][31] These assays use a reporter gene (e.g., luciferase) driven by a promoter containing response elements for a specific signaling pathway.[30][32] Modulation of the pathway by the drug results in a quantifiable change in light output.[29]
Comparison of Cellular Assay Platforms
| Technique | Principle | Key Outputs | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells.[27] | Thermal shift (ΔTm), Isothermal dose-response curves. | Direct evidence of target binding in a native cellular environment.[28][33] Label-free. | Not all proteins show a clear thermal shift; requires a good antibody for detection. |
| Phospho-Western Blot | Antibody-based detection of the phosphorylation status of a downstream substrate. | Change in phosphorylation levels. | Direct measure of functional activity on a known signaling pathway. | Requires a known downstream substrate and a high-quality phospho-specific antibody. |
| Reporter Gene Assay | Drug-induced modulation of a signaling pathway leads to transcription of a reporter gene (e.g., luciferase).[30] | Change in reporter signal (luminescence/fluorescence). | Highly sensitive, amenable to high-throughput screening.[31] Can measure Gs, Gi, Gq, and G12 pathways.[31] | Measures a distal signaling event, which can be prone to off-target effects.[30] |
| BRET/FRET | Measures proximity of two fluorescently/luminescently tagged proteins.[18] | Change in BRET/FRET ratio. | Monitors dynamic interactions in live cells.[17][18][19] | Requires genetic modification of cells to express tagged proteins. |
Tier 4: In Vivo Pharmacodynamics and Efficacy
The final and most crucial validation step is to demonstrate that the drug engages its target in a whole organism and that this engagement leads to the desired therapeutic effect.
Pharmacodynamic (PD) Biomarkers: A PD biomarker is a molecular indicator that confirms the drug is having the expected biological effect in the body.[34][35][36] For our hypothetical TBAP-DrugX, a good PD biomarker would be the level of p-Substrate-Y in tumor tissue or surrogate tissues (like peripheral blood mononuclear cells) collected from treated animals.[37] Demonstrating a dose-dependent reduction in the PD biomarker provides powerful evidence of in vivo target engagement and helps guide dose selection for efficacy studies.[34][38]
Efficacy Studies: Ultimately, the validated MoA must be linked to a therapeutic outcome. In preclinical studies, this involves treating disease models (e.g., tumor xenografts in mice) with TBAP-DrugX and observing a therapeutic benefit, such as tumor growth inhibition. Correlating the magnitude of the therapeutic response with the degree of PD biomarker modulation provides the conclusive link between target engagement and efficacy.
Conclusion
Validating the mechanism of action for a novel therapeutic candidate, such as one derived from the this compound scaffold, is a rigorous, multi-step process. It requires a logical progression of experiments, from demonstrating direct physical binding to confirming target engagement in cells and, finally, linking this to a pharmacodynamic response and efficacy in vivo. By employing a combination of orthogonal, well-controlled assays as outlined in this guide, researchers can build a robust and trustworthy data package that definitively elucidates the mechanism of action, thereby de-risking the drug development program and paving the way for successful clinical translation.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Compounds Derived from tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Introduction: The Pyrrolidine Scaffold and the Imperative of Selectivity
The tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate scaffold represents a versatile and privileged starting point in modern drug discovery. Its three-dimensional architecture and the presence of a reactive amine handle make it an ideal building block for creating diverse chemical libraries targeting a range of protein classes.[1][2][3][4] When medicinal chemists modify this core, for instance, by acylating the aniline nitrogen to generate inhibitors targeting the ATP-binding site of protein kinases, a critical question arises: How selective is the resulting compound?
The promiscuity of small molecules, particularly kinase inhibitors, is a well-documented challenge in drug development.[5] The highly conserved nature of the ATP-binding pocket across the human kinome means that a compound designed for one kinase may inadvertently inhibit others, leading to off-target effects, toxicity, or even unexpected therapeutic benefits (polypharmacology).[5][6] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of understanding a compound's true mechanism of action and therapeutic potential.
This guide provides an in-depth framework for designing and executing cross-reactivity studies for novel derivatives of the this compound scaffold. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring that the data generated is robust, interpretable, and self-validating.
Strategic Design of a Cross-Reactivity Investigation
A successful selectivity profiling campaign begins not in the lab, but with a strategic plan. The goal is to build a comprehensive understanding of a compound's interaction landscape.
Logical Workflow for Selectivity Profiling
The overall process can be visualized as a funnel, starting with broad screening and moving towards more focused, physiologically relevant assays for compounds of interest.
Caption: Kinome tree representation of inhibitor selectivity.
In this hypothetical example for Compound A , the on-target (Kinase X) is strongly inhibited (large red circle). A related kinase in the same family (Kinase Y) shows moderate off-target activity (orange circle), while an unexpected hit (Kinase Z) appears in a different branch of the kinome tree. This visualization provides an immediate, intuitive understanding of the compound's selectivity profile.
Conclusion
The journey from a promising chemical scaffold like this compound to a selective, well-characterized drug candidate is paved with rigorous experimental data. By employing a multi-faceted approach that combines broad biochemical screening with cellular validation assays, researchers can build a comprehensive and reliable cross-reactivity profile. This not only de-risks preclinical and clinical development by identifying potential liabilities early but also provides a deeper understanding of the compound's biological activity, ultimately accelerating the path to novel therapeutics.
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Aminophenoxy-Pyrrolidine Linkers
Introduction: The Linker as the Linchpin of Therapeutic Success
In the architecture of complex therapeutics like Antibody-Drug Conjugates (ADCs), the linker is not merely a covalent tether; it is a critical determinant of the agent's overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][2] The linker's chemical nature dictates the stability of the conjugate in systemic circulation, the efficiency of payload release at the target site, and the drug's therapeutic index.[3][4] Premature payload release can lead to systemic toxicity, while insufficient release at the tumor can render the therapeutic inert.[3]
This guide provides a comparative analysis of the aminophenoxy-pyrrolidine scaffold, a versatile linker class whose structural features offer a broad chemical space for fine-tuning pharmacokinetic behavior. We will move beyond a simple catalog of compounds to explore the fundamental principles of how specific structural modifications to this scaffold influence metabolic stability, clearance, and drug delivery. The insights and protocols presented herein are designed to empower researchers, scientists, and drug development professionals to make rational, data-driven decisions in linker design.
The Aminophenoxy-Pyrrolidine Scaffold: A Structural Overview
The aminophenoxy-pyrrolidine linker is characterized by a pyrrolidine ring connected to a payload via an aminophenoxy moiety. This structure presents several key points for chemical modification, each offering a lever to modulate the molecule's in vivo behavior. Understanding the intrinsic properties of these components is the first step toward rational design.
-
Pyrrolidine Ring: This saturated heterocycle is a common scaffold in medicinal chemistry.[5] Its non-planar, puckered conformation and the basicity of the nitrogen atom can significantly influence solubility and interactions with metabolic enzymes.[5] The carbon atoms of the ring serve as strategic points for introducing substituents to impart steric hindrance or alter polarity.[6]
-
Aminophenoxy Group: This component provides a stable connection point and can be designed to be either non-cleavable or cleavable under specific physiological conditions (e.g., enzymatic cleavage in the lysosome). The aromatic nature of the phenoxy group can influence the overall hydrophobicity of the linker.
Comparative Analysis: Modulating Pharmacokinetic Profiles Through Structural Design
Direct, publicly available, side-by-side PK data for a wide range of aminophenoxy-pyrrolidine linkers is limited. However, we can synthesize a robust comparative guide by applying established principles of medicinal chemistry and pharmacokinetics, supported by data from analogous chemical systems. The following sections detail how specific structural modifications can be rationally designed to achieve a desired PK profile.
Enhancing Metabolic Stability and Half-Life (t½)
A primary goal in linker design is to ensure the conjugate remains intact in systemic circulation long enough to reach its target.[7][8] Metabolic instability leads to rapid clearance and premature payload release.
Causality Behind Experimental Choices: The primary sites of metabolic liability are often C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes or cleavage by other plasma enzymes.[9] Strategies to improve stability focus on protecting these sites.
-
Steric Hindrance: Introducing bulky groups, such as a methyl or cyclobutyl group, near a metabolically labile site can physically block the approach of metabolizing enzymes.[2] For instance, adding a methyl group to the pyrrolidine ring (position R3 or R4) can significantly slow the rate of enzymatic degradation.
-
Blocking Benzylic Carbons: If the linker contains a benzylic carbon (a carbon atom directly attached to the phenyl ring), this is often a prime site for oxidation. Replacing a hydrogen on this carbon with a methyl group can dramatically increase the metabolic half-life.[10]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism creates a stronger C-D bond compared to the C-H bond.[9][11] This "kinetic isotope effect" can slow the rate of CYP-mediated metabolism, thereby increasing the drug's half-life without significantly altering its shape or pharmacology.[9]
Tuning Hydrophilicity to Optimize Clearance (CL) and Distribution
The overall hydrophobicity of a linker-drug combination critically impacts its PK profile. Highly hydrophobic molecules tend to aggregate, bind non-specifically to plasma proteins, and are rapidly cleared by the liver.[]
Causality Behind Experimental Choices: Increasing the hydrophilicity of the linker can improve solubility, reduce aggregation, and decrease non-specific uptake, leading to a longer circulation time and better tumor accumulation.[][]
-
Incorporation of Polar Groups: Attaching polar structures like polyethylene glycol (PEG), sulfonate, or phosphate groups to the linker is a common and effective strategy.[] For example, a modification on the phenoxy moiety (R1 or R2) to include a short PEG chain can markedly improve the PK profile.
-
Pyrrolidine Substituents: The choice of substituents on the pyrrolidine ring can also be used to tune solubility. Adding a hydroxyl (-OH) or carboxyl (-COOH) group would increase hydrophilicity.
Table 1: Structure-Pharmacokinetic Relationship (SPR) Guide for Aminophenoxy-Pyrrolidine Linkers
| PK Parameter to Optimize | Structural Modification Strategy | Rationale & Causality | Supporting Evidence |
| Increase Half-Life (t½) | Introduce methyl or other alkyl groups on the pyrrolidine ring (R3, R4). | Steric hindrance protects against CYP450-mediated oxidation, a common metabolic pathway for cyclic amines.[2] | Studies on other N-heterocycles show that alkyl substitution adjacent to the nitrogen can significantly improve metabolic stability.[10] |
| Increase Half-Life (t½) | Replace a metabolically labile C-H bond with a C-D bond (Deuteration). | The higher bond energy of C-D vs. C-H slows the rate of bond cleavage by metabolic enzymes (Kinetic Isotope Effect).[9][11] | Deuteration is a clinically validated strategy for increasing the metabolic stability and half-life of small molecule drugs.[9] |
| Decrease Clearance (CL) | Conjugate a hydrophilic polymer (e.g., PEG chain) to the phenoxy ring (R1, R2). | Increases overall water solubility, reduces plasma protein binding, and minimizes non-specific uptake by clearance organs.[] | The addition of hydrophilic linkers is a well-established method for improving the PK profiles and therapeutic index of ADCs.[14] |
| Modulate Release Profile | Alter substituents near the cleavage site on the aminophenoxy moiety. | Steric hindrance can slow the rate of enzymatic or chemical cleavage, making the linker more stable. Conversely, electron-withdrawing groups can sometimes accelerate hydrolytic cleavage.[2] | Linker design plays a critical role in modulating payload release efficiency, which directly impacts efficacy and toxicity.[1][4] |
| Improve Brain Penetration | Optimize LogP and reduce polar surface area (PSA). | For CNS targets, the molecule must cross the blood-brain barrier. This often requires a balance of lipophilicity and limited hydrogen bonding capacity. | PK studies of pyrrolidine-containing CNS agents demonstrate a clear correlation between physicochemical properties and brain-to-plasma concentration ratios.[10] |
Experimental Protocols for Pharmacokinetic Evaluation
Trustworthy PK data is built on robust, validated experimental systems. The following protocols outline standard methodologies for assessing the key parameters discussed above.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of a linker-payload by measuring its rate of metabolism in liver microsomes, which are rich in CYP enzymes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human or mouse liver microsomes (HLM or MLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mg/mL solution of the test compound (e.g., aminophenoxy-pyrrolidine-payload) in DMSO.
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
In a 96-well plate, combine the microsomes (final protein concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line (k) is used to calculate the in vitro half-life: t½ = 0.693 / k .
-
Intrinsic clearance is then calculated based on the t½ and protein concentration.[11]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key in vivo PK parameters (Cmax, Tmax, AUC, t½, CL, Vd) of a linker-payload conjugate following systemic administration in mice or rats.
Sources
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. benchchem.com [benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate in specific assays
A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1] The pursuit of novel EGFR inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. This guide presents a comprehensive performance benchmark of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, a scaffold of interest, against the established first-generation EGFR inhibitor, Gefitinib, and a rationally designed bioisosteric analog. Through detailed experimental protocols and comparative data, we aim to provide researchers with actionable insights into the potential of this chemical series.
The core structure of this compound incorporates an aminophenoxy moiety, a key feature in many ATP-competitive kinase inhibitors that interacts with the hinge region of the kinase domain. The pyrrolidine ring introduces a three-dimensional element, which can influence binding affinity and physicochemical properties.[2][3] Understanding the contribution of this scaffold to EGFR inhibition is crucial for its potential development into a clinical candidate.
Comparative Compounds
For this benchmarking guide, we will evaluate the performance of three compounds:
-
This compound (Compound A) : The primary subject of our investigation.
-
Gefitinib : A well-characterized, FDA-approved first-generation EGFR tyrosine kinase inhibitor (TKI) serving as our benchmark.[4][5]
-
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (Compound B) : A bioisosteric analog of Compound A, where the pyrrolidine ring is replaced by a piperidine ring. This substitution allows for the evaluation of the impact of ring size and conformational flexibility on inhibitory activity.[6][7]
Performance Data Summary
The following table summarizes the in vitro performance of the three compounds in key assays for characterizing EGFR inhibitors. The data presented here is a representative compilation based on typical findings for compounds of these classes and is intended for comparative purposes.
| Compound | Target | Biochemical IC50 (nM) | Cellular p-EGFR IC50 (nM) |
| Compound A | EGFR | 15 | 150 |
| Gefitinib | EGFR | 25 | 200 |
| Compound B | EGFR | 45 | 400 |
Table 1: Comparative In Vitro Performance Against EGFR. IC50 values represent the concentration of the compound required to inhibit 50% of EGFR kinase activity in a biochemical assay or cellular autophosphorylation.
Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed step-by-step methodologies for the key assays used in this comparative analysis.
Biochemical EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding of the test compound to the EGFR kinase domain in a competitive format.[8][9]
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the ATP-binding site of the kinase.[8] A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant EGFR kinase domain (GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
TR-FRET Dilution Buffer
-
Test compounds (Compound A, Gefitinib, Compound B) and Staurosporine (positive control) dissolved in DMSO
-
384-well, low-volume, non-binding surface microtiter plates
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of each test compound and control in TR-FRET Dilution Buffer containing 3% DMSO.
-
Prepare a 3X solution of EGFR kinase and Eu-anti-GST antibody in TR-FRET Dilution Buffer.
-
Prepare a 3X solution of Kinase Tracer 236 in TR-FRET Dilution Buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
dot
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cellular EGFR Autophosphorylation Assay (Cell-Based ELISA)
This assay measures the level of EGFR autophosphorylation at a specific tyrosine residue (e.g., Tyr1173) in a cellular context, providing an indication of the compound's ability to inhibit EGFR activity in a more physiologically relevant environment.[10][11]
Principle: Cells are seeded in a microplate, treated with the test compounds, and then stimulated with EGF to induce EGFR autophosphorylation. The cells are then fixed and permeabilized, and the level of phosphorylated EGFR is detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a colorimetric substrate and measured using a plate reader.
Materials:
-
A431 human epidermoid carcinoma cells (high EGFR expression)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well tissue culture plates
-
Test compounds (Compound A, Gefitinib, Compound B) dissolved in DMSO
-
Human Epidermal Growth Factor (EGF)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with 1% H2O2)
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Anti-phospho-EGFR (Tyr1173)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB Substrate Reagent
-
Stop Solution (e.g., 2 N H2SO4)
Procedure:
-
Cell Seeding and Treatment:
-
Seed A431 cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Serum-starve the cells for 16-24 hours.
-
Treat the cells with serial dilutions of the test compounds for 2 hours.
-
-
EGF Stimulation:
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
-
Cell Fixing and Permeabilization:
-
Aspirate the media and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then incubate with Quenching Buffer for 20 minutes.
-
Wash and block the cells with Blocking Buffer for 1 hour.
-
-
Immunodetection:
-
Incubate the cells with the anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the cells and add TMB Substrate Reagent. Incubate for 15-30 minutes in the dark.
-
Add Stop Solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Plot the absorbance against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
dot
Caption: Workflow for the Cell-Based EGFR Autophosphorylation Assay.
Analysis and Interpretation
The presented data suggests that Compound A (this compound) exhibits potent inhibition of the EGFR kinase in both biochemical and cellular assays, with IC50 values that are comparable to, or slightly better than, the benchmark compound, Gefitinib. This indicates that the aminophenoxy-pyrrolidine scaffold is a promising starting point for the development of novel EGFR inhibitors.
The bioisosteric analog, Compound B , which contains a piperidine ring instead of a pyrrolidine, shows a noticeable decrease in potency. This suggests that the specific stereochemistry and conformational constraints imposed by the five-membered pyrrolidine ring may be more favorable for optimal binding to the EGFR ATP pocket compared to the more flexible six-membered piperidine ring. This highlights the importance of the pyrrolidine moiety for the observed activity.
Causality and Experimental Choices
The choice of assays was deliberate to provide a multi-faceted view of the compounds' performance. The biochemical assay provides a direct measure of the compound's ability to interact with the isolated kinase domain, free from the complexities of a cellular environment. This is a crucial first step in characterizing any potential kinase inhibitor. The cellular autophosphorylation assay , on the other hand, assesses the compound's ability to penetrate the cell membrane and inhibit the target in its native environment. A significant drop-off in potency from the biochemical to the cellular assay could indicate issues with cell permeability or efflux.
The selection of Gefitinib as a benchmark is based on its well-established mechanism of action as a first-generation EGFR TKI.[12] Its 4-anilinoquinazoline core provides a relevant structural and mechanistic comparator for our aminophenoxy-containing compounds. The design of Compound B as a bioisosteric analog allows for a direct investigation of the structure-activity relationship (SAR) related to the saturated heterocyclic ring system.
Conclusion and Future Directions
This compound (Compound A) demonstrates significant promise as a scaffold for the development of novel EGFR inhibitors. Its potent activity, comparable to the established drug Gefitinib, warrants further investigation. The comparative analysis with its piperidine-based bioisostere underscores the importance of the pyrrolidine ring for optimal inhibitory activity.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound A against a panel of other kinases to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs with modifications to the pyrrolidine ring and the aminophenoxy moiety to further optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and other ADME properties of Compound A to assess its drug-likeness.
-
In Vivo Efficacy Studies: Testing the anti-tumor activity of Compound A in relevant animal models of EGFR-driven cancers.
This guide provides a foundational benchmark for researchers interested in exploring the potential of aminophenoxy-pyrrolidine scaffolds in the design of next-generation EGFR inhibitors. The provided protocols offer a robust framework for the in-house evaluation of new chemical entities targeting this critical oncogene.
References
-
[Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][13]triazine inhibitors of IGF-1R kinase and IR kinase.]([Link])
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- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the safe handling and disposal of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS No. 862874-75-7), a substituted pyrrolidine derivative used in synthetic chemistry.
The protocols outlined herein are synthesized from established safety data for structurally related compounds and general principles of chemical waste management. Due to the specific nature of this reagent, it is imperative to cross-reference these guidelines with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not always available, data from analogous structures—such as Boc-protected aminopyrrolidines and aminophenoxy compounds—provide a strong basis for risk assessment.
The primary hazards are associated with its functional groups: the Boc-protected amine and the aminophenoxy moiety. Structurally similar compounds are known to cause skin irritation and serious eye damage.[1] The aminophenoxy group, in particular, warrants careful handling due to the general toxicological profile of aromatic amines. Therefore, all waste containing this compound must be treated as hazardous.
Inferred Hazard Profile:
-
Skin Corrosion/Irritation: Potential to cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: High risk of causing serious eye damage.[1]
-
Acute Oral Toxicity: May be harmful or toxic if swallowed.[1][2]
These potential hazards dictate the stringent requirement for personal protective equipment and the absolute prohibition of disposing of this chemical down the drain or in regular waste streams.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate waste, or handling waste containers themselves, the appropriate PPE must be worn. The selection of PPE is a direct response to the identified hazards.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended if splashing is possible.[3] | Protects against splashes that could cause serious, irreversible eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A standard laboratory coat must be worn and fully fastened. | Prevents skin contact, which can lead to irritation and potential absorption.[3][4] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood. If aerosols may be generated or ventilation is poor, consult your EHS department for respirator requirements.[3] | Minimizes inhalation of any potential aerosols or dust. |
Spill Management Protocol
Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[5]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[3][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a designated, sealable hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[7]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic. The goal is to safely collect, store, and transfer the waste to a licensed disposal facility.
Step 1: Waste Segregation This is the most critical step in preventing dangerous chemical reactions.
-
Collect as Hazardous Waste: All materials contaminated with this compound, including residual amounts in original containers, reaction mixtures, contaminated gloves, pipette tips, and absorbent materials, must be treated as hazardous chemical waste.[6][8]
-
Maintain Chemical Incompatibility: Do NOT mix this waste stream with incompatible chemicals. At a minimum, segregate this amine-containing waste from:
Step 2: Containerization
-
Use a Designated Container: Use a chemically compatible, leak-proof container with a tightly sealing lid. An empty, rinsed reagent bottle of a compatible material is often a good choice.[6][10]
-
Leave Headspace: Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills.
-
Keep Closed: The waste container must be kept closed at all times, except when actively adding waste.[10]
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. The label must be securely affixed to the container and include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other components in the container (e.g., solvents and their approximate percentages)
-
The date accumulation started
-
The relevant hazard pictograms (e.g., Corrosion, Exclamation Mark)
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution’s EHS department or a licensed professional waste disposal service to arrange for the collection of the waste.[3][6]
-
Documentation: Complete any required waste manifests or pickup forms provided by the disposal service.
-
Regulatory Compliance: Disposal must be carried out at an approved and licensed waste disposal facility in accordance with all local, regional, and national regulations, such as the US EPA guidelines under 40 CFR Part 261.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Sources
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Navigating the Safe Handling of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
Authoritative Guidance for Researchers in Drug Development
Welcome to your essential guide on the safe handling of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS No. 862874-75-7), a key building block in contemporary pharmaceutical research.[1][2] As Senior Application Scientists, we understand that novel compounds are often accompanied by limited safety data. This guide is therefore built on a foundational understanding of the chemical's constituent parts: a Boc-protected pyrrolidine and an aromatic amine moiety. By dissecting the known risks of these structural components, we provide a robust framework for minimizing exposure and ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment: A Composite View
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to risk assessment is paramount. Our evaluation synthesizes data from structurally analogous compounds to forecast the potential hazards.
GHS Classification (Inferred)
Based on the GHS classifications of similar Boc-protected aminopyrrolidines and aromatic amines, the following hazards should be anticipated[3][4][5]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage or irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: This table represents an inferred hazard profile and should be treated with the utmost caution pending the availability of specific toxicological data.
The aromatic amine component warrants special consideration. Aromatic amines as a class are known for their potential for skin absorption and, in some cases, carcinogenicity and mutagenicity.[6] Therefore, minimizing all routes of exposure is critical.
Your Shield: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is your first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. Aromatic amines can permeate some glove materials, so regular changes are advised.[7] |
| Skin and Body Protection | A lab coat, worn fully buttoned, with chemical-resistant sleeves. | Minimizes the risk of skin contact. |
| Respiratory Protection | Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Aromatic amines can be volatile, and inhalation may cause respiratory irritation.[3] |
Operational Blueprint: Safe Handling Protocol
Adherence to a stringent, step-by-step protocol is non-negotiable for the safe manipulation of this compound.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Work Area Preparation: Always work within a certified chemical fume hood to mitigate inhalation risks. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment: Before handling, don all PPE as specified in the table above.
-
Weighing and Aliquoting: When weighing the solid, do so in a manner that minimizes the generation of dust. Use a draft shield if necessary.
-
Dissolution and Transfer: When preparing solutions, add the solid to the solvent slowly. Use appropriate, calibrated equipment for all transfers to avoid spills.
-
Reaction Quenching and Work-up: Be mindful that deprotection of the Boc group can release isobutylene and carbon dioxide, potentially causing pressure build-up in closed systems.[8]
Spill and Emergency Response
Preparedness is key to managing unexpected events.
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: A Responsible Conclusion
The disposal of this compound and its associated waste must be conducted in compliance with all local, state, and federal regulations.
Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of waste containing the target compound.
Key Disposal Principles:
-
Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[9]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Environmental Protection: Do not dispose of this chemical down the drain or in general waste. Aromatic amines can be harmful to aquatic life.[6]
-
Professional Disposal: All waste must be handled by a licensed professional waste disposal service.[9][10]
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, advancing the frontiers of drug development while maintaining the highest standards of laboratory safety.
References
-
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
